Technical Documentation Center

5-(4-Isopropylphenyl)oxazolidin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(4-Isopropylphenyl)oxazolidin-2-one

Core Science & Biosynthesis

Foundational

5-aryl-2-oxazolidinone derivatives literature review

Title: Structural Architecture, Synthesis, and Mechanistic Pharmacology of 5-Aryl-2-Oxazolidinone Antibiotics Executive Summary The 5-aryl-2-oxazolidinones represent the first entirely new class of synthetic antibiotics...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Architecture, Synthesis, and Mechanistic Pharmacology of 5-Aryl-2-Oxazolidinone Antibiotics

Executive Summary

The 5-aryl-2-oxazolidinones represent the first entirely new class of synthetic antibiotics to enter clinical practice in the last four decades. Exemplified by Linezolid and the second-generation Tedizolid , these agents target the 50S ribosomal subunit with high specificity, making them critical countermeasures against multidrug-resistant Gram-positive pathogens, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). This technical guide dissects the molecular scaffold, synthetic pathways, and ribosomal interactions that define this class, providing a roadmap for medicinal chemists and pharmacologists.

Structural Architecture & Pharmacophore (SAR)

The efficacy of oxazolidinones hinges on a rigid pharmacophore that tolerates very specific modifications. The structure is generally divided into three zones: the A-Ring (proximal aryl), the B-Ring (distal heterocycle), and the C5-Side Chain .

The Core Scaffold
  • The Oxazolidinone Ring: This 5-membered heterocyclic ring is non-negotiable. It acts as a rigid spacer, orienting the N-aryl group and the C5-side chain in a specific vector to fit the ribosomal cleft.

  • Chirality (The C5 Crux): The stereochemistry at the C5 position is the primary determinant of activity. The (S)-configuration is essential. The (R)-enantiomers are generally inactive (antibacterially) but may contribute to toxicity (e.g., MAO inhibition).

Substituent Effects
  • N-Aryl Group (A-Ring): A phenyl ring attached to the oxazolidinone nitrogen.

    • Fluorine Substitution: A fluorine atom at the meta position (3-F) relative to the nitrogen is critical. It increases lipophilicity and, more importantly, metabolic stability by blocking oxidative metabolism. In Linezolid, the 3-F group improves potency by 4-8 fold compared to the non-fluorinated analogue.

  • Distal Group (B-Ring): Attached to the para position of the A-ring.

    • Linezolid:[1][2][3][4][5][6][7][8][9][10][11] Uses a morpholine ring. This improves solubility but is susceptible to metabolism.

    • Tedizolid: Uses a pyridine-tetrazole system. This biaryl structure allows for additional

      
      -
      
      
      
      stacking interactions within the ribosome, increasing binding affinity and overcoming certain resistance mutations (e.g., cfr methylation).
  • C5 Side Chain:

    • Acetamidomethyl (Linezolid): Essential for hydrogen bonding with the phosphate backbone of G2505 in the 23S rRNA.

    • Hydroxymethyl/Triazole (Radezolid): Variations here can alter the resistance profile, specifically against the cfr gene product.

Visualization: SAR Logic Map

SAR_Map Core 2-Oxazolidinone Core (Rigid Scaffold) C5_Stereo C5 Stereochemistry (S-Config Essential) Core->C5_Stereo Defines NAryl N-Aryl Group (A-Ring) Core->NAryl Anchors SideChain C5 Side Chain (H-Bonding to G2505) C5_Stereo->SideChain Orients Ribosomal Binding (P-Site) Ribosomal Binding (P-Site) SideChain->Ribosomal Binding (P-Site) Fluorine 3-Fluoro Subst. (Metabolic Stability) NAryl->Fluorine Modified by Distal Distal B-Ring (Solubility & Affinity) NAryl->Distal Extended by Pharmaco-kinetics Pharmaco-kinetics Distal->Pharmaco-kinetics

Figure 1: Structure-Activity Relationship (SAR) map of 5-aryl-2-oxazolidinones, highlighting the critical zones for modification.

Mechanism of Action & Resistance

Ribosomal Interference

Unlike macrolides or tetracyclines that block the exit tunnel or A-site entry respectively, oxazolidinones function at the Peptidyl Transferase Center (PTC) of the 50S ribosomal subunit.

  • Binding Site: The drug binds to the A-site pocket of the 50S subunit.[7][9]

  • Molecular Interaction: The oxazolidinone ring interacts with U2585 (E. coli numbering) of the 23S rRNA.[9]

  • Conformational Lock: Binding stabilizes U2585 in a specific conformation that prevents the aminoacyl moiety of the tRNA from entering the active site.

  • Result: This prevents the formation of the 70S initiation complex . It effectively freezes the ribosome before the first peptide bond is formed.

Resistance Mechanisms
  • G2576T Mutation: The most prevalent mechanism.[11] A point mutation in the 23S rRNA (Guanine to Thymine at 2576) alters the binding pocket, reducing drug affinity.[5]

  • cfr Methyltransferase: A plasmid-mediated gene that methylates Adenine-2503. This methylation sterically hinders the binding of Linezolid. Note: Tedizolid retains activity against cfr+ strains due to its optimized D-ring interaction.

Synthetic Methodologies

The synthesis of oxazolidinones requires high enantioselectivity to ensure the (S)-configuration. Two primary routes dominate the literature: the Isocyanate Route (older) and the Carbamate/Lithiation Route (Brickner method, preferred for precision).

The Brickner Method (Lithiation Strategy)

This route, developed by Pfizer/Upjohn (now Pfizer), utilizes a chiral pool starting material to guarantee stereochemistry.

  • Starting Material: 3,4-difluoroaniline (for Linezolid).

  • Carbamate Formation: Reaction with benzyl chloroformate (Cbz-Cl) to protect the amine.

  • Lithiation: Deprotonation of the carbamate nitrogen using

    
    -Butyllithium (
    
    
    
    -BuLi) at low temperature (-78°C).
  • Chiral Cyclization: Nucleophilic attack of the lithiated species on (R)-glycidyl butyrate . This is the critical step. The reaction proceeds via an epoxide opening followed by cyclization, with inversion of configuration, yielding the (S)-hydroxymethyl oxazolidinone.

Visualization: Synthetic Workflow

Synthesis_Flow Start 3-Fluoroaniline Derivative Step1 Cbz-Protection (Benzyl chloroformate) Start->Step1 Intermediate1 N-Cbz-Aniline Step1->Intermediate1 Step2 Lithiation (-78°C) (n-BuLi) Intermediate1->Step2 Step3 Chiral Cyclization ((R)-Glycidyl Butyrate) Step2->Step3 Nucleophilic Attack Product (S)-Hydroxymethyl Oxazolidinone Step3->Product Inversion of Config. Final Functionalization (Mesylation -> Azide -> Acetamide) Product->Final

Figure 2: The "Brickner" synthetic route utilizing (R)-glycidyl butyrate for enantioselective ring formation.

Experimental Protocol: Synthesis of (S)-5-(Hydroxymethyl) Oxazolidinone Derivative

Objective: To synthesize the core chiral scaffold of a Linezolid analogue. Safety Warning:


-BuLi is pyrophoric. All reactions must be performed under inert atmosphere (Argon/Nitrogen).
Materials:
  • N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline (Prepared precursor)

  • (R)-(-)-Glycidyl butyrate (Chiral reagent, >98% ee)

  • 
    -Butyllithium (1.6M in hexanes)
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Solvation: Dissolve 10.0 mmol of the N-Cbz-aniline precursor in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add

    
    -BuLi (10.5 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.
    
    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated carbamate anion.

  • Coupling: Add (R)-glycidyl butyrate (11.0 mmol) dropwise.

  • Cyclization: Allow the reaction to warm slowly to room temperature over 12 hours (overnight). The lithiated amine opens the epoxide, and the alkoxide intermediate attacks the carbamate carbonyl, displacing the benzyl alkoxide to close the ring.

  • Quench: Quench the reaction with saturated aqueous ammonium chloride (20 mL).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation:

    • HPLC: Check enantiomeric excess using a Chiralcel OD column. Target >99% ee.

    • 1H NMR: Verify the diagnostic signals of the oxazolidinone ring protons (typically

      
       3.8–4.8 ppm).
      

Comparative Data: Linezolid vs. Tedizolid[3][8]

FeatureLinezolid (First Gen)Tedizolid (Second Gen)
Structure Morpholine B-RingPyridine-Tetrazole B-Ring
Prodrug Form None (Administered as active)Tedizolid Phosphate
Dosing 600 mg BID200 mg QD
Potency (MIC90) 2-4

g/mL (MRSA)
0.25-0.5

g/mL (MRSA)
Mechanism 23S rRNA Binding23S rRNA Binding + Additional Site Interactions
Resistance Profile Susceptible to cfrActive against cfr
Myelosuppression Common in long-term useReduced incidence

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Ippolito, J. A., et al. (2008).[7] "Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit." Journal of Medicinal Chemistry. Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). "The oxazolidinones: past, present, and future." Annals of the New York Academy of Sciences. Link

  • Locke, J. B., et al. (2010). "Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations." Antimicrobial Agents and Chemotherapy.[2][3][11] Link

  • Bozdogan, B., & Appelbaum, P. C. (2004).[6] "Oxazolidinones: activity, mode of action, and mechanism of resistance."[6][7][12][13] International Journal of Antimicrobial Agents. Link

Sources

Exploratory

The Therapeutic Potential of 5-(4-isopropylphenyl)oxazolidin-2-one: A Technical Guide for Drug Discovery Professionals

Executive Summary The oxazolidinone class of synthetic compounds has established itself as a cornerstone in modern medicinal chemistry, most notably through the clinical success of antibiotics like Linezolid.[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazolidinone class of synthetic compounds has established itself as a cornerstone in modern medicinal chemistry, most notably through the clinical success of antibiotics like Linezolid.[1][2] This technical guide delves into the prospective therapeutic utility of a specific analogue, 5-(4-isopropylphenyl)oxazolidin-2-one. While direct preclinical and clinical data for this compound are not extensively available in public literature, this document synthesizes established principles of oxazolidinone chemistry, structure-activity relationships (SAR), and pharmacology to construct a robust hypothesis for its potential applications. We will explore its likely synthesis, predicted mechanism of action, and rationale for its therapeutic potential, particularly as an antibacterial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities within this privileged scaffold.

Introduction: The Oxazolidinone Scaffold and the Significance of the 5-Aryl Substitution

Oxazolidinones are a class of five-membered heterocyclic compounds that have garnered significant attention for their diverse biological activities.[2][3] The 2-oxazolidinone core is a key pharmacophore, particularly in the realm of antibacterial agents.[1][2] The mechanism of action for antibacterial oxazolidinones is unique, involving the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1][4] This mode of action confers activity against a range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]

The substituent at the 5-position of the oxazolidinone ring is a critical determinant of biological activity and pharmacokinetic properties.[5][6] Structure-activity relationship studies have revealed that modifications at this position can significantly influence potency and spectrum of activity.[5][6] The introduction of an aryl group, such as the 4-isopropylphenyl moiety, is a rational design strategy. The isopropyl group can enhance lipophilicity, which may influence cell permeability and target engagement. Furthermore, the phenyl ring provides a scaffold for potential interactions with the target protein. This guide will, therefore, explore the therapeutic landscape of 5-(4-isopropylphenyl)oxazolidin-2-one based on these foundational principles.

Proposed Synthesis of 5-(4-isopropylphenyl)oxazolidin-2-one

Experimental Protocol: Synthesis of 5-(4-isopropylphenyl)oxazolidin-2-one

Step 1: Synthesis of 2-amino-1-(4-isopropylphenyl)ethanol

  • Starting Material: 4-isopropylacetophenone.

  • Reaction: Begin with the alpha-bromination of 4-isopropylacetophenone to yield 2-bromo-1-(4-isopropylphenyl)ethan-1-one.

  • Reduction: The resulting alpha-bromoketone is then reduced to the corresponding bromohydrin, 2-bromo-1-(4-isopropylphenyl)ethanol, using a mild reducing agent such as sodium borohydride in a suitable solvent like methanol.

  • Amination: The bromohydrin is subsequently reacted with an ammonia source (e.g., aqueous ammonia or sodium azide followed by reduction) to introduce the amino group, yielding the desired 2-amino-1-(4-isopropylphenyl)ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel.

Step 2: Cyclization to form 5-(4-isopropylphenyl)oxazolidin-2-one

  • Reaction Setup: The purified 2-amino-1-(4-isopropylphenyl)ethanol is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

  • Carbonylation: A carbonylating agent, for instance, carbonyldiimidazole (CDI) or triphosgene, is added to the solution at room temperature. The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

  • Workup: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 5-(4-isopropylphenyl)oxazolidin-2-one, is purified by recrystallization or column chromatography.

Synthesis_Workflow start 4-isopropylacetophenone step1 Alpha-bromination start->step1 Br2 step2 Reduction (NaBH4) step1->step2 step3 Amination (NH3 or NaN3/H2) step2->step3 intermediate 2-amino-1-(4-isopropylphenyl)ethanol step3->intermediate step4 Cyclization (CDI or Triphosgene) intermediate->step4 end_product 5-(4-isopropylphenyl)oxazolidin-2-one step4->end_product

Caption: Proposed synthetic workflow for 5-(4-isopropylphenyl)oxazolidin-2-one.

Hypothesized Mechanism of Action

The primary therapeutic potential of 5-(4-isopropylphenyl)oxazolidin-2-one is predicted to be in the treatment of bacterial infections. This is based on the well-established mechanism of action of the oxazolidinone class of antibiotics.

Inhibition of Bacterial Protein Synthesis

Oxazolidinones exert their antibacterial effect by inhibiting the initiation of protein synthesis.[1] They bind to the P site of the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex.[1] This is a distinct mechanism compared to other protein synthesis inhibitors, which often target the elongation phase. The unique binding site and mechanism contribute to the lack of cross-resistance with other antibiotic classes.

Ribosome_Inhibition cluster_ribosome Bacterial Ribosome 50S 50S Subunit P-site A-site protein_synthesis Protein Synthesis 50S->protein_synthesis Initiation no_protein Inhibition of Protein Synthesis 50S->no_protein 30S 30S Subunit oxazolidinone 5-(4-isopropylphenyl) oxazolidin-2-one oxazolidinone->50S:f1 Binds to P-site initiation_complex fMet-tRNA initiation_complex->50S:f1 Binding blocked

Caption: Hypothesized mechanism of action: Inhibition of bacterial protein synthesis.

Potential for Other Therapeutic Applications

While the primary focus is on antibacterial activity, the oxazolidinone scaffold has been explored for a variety of other therapeutic areas, including:

  • Anticancer: Some oxazolidinone derivatives have shown promise as anticancer agents.[2]

  • Anti-inflammatory: Certain analogues have demonstrated anti-inflammatory properties.[2]

  • Neurological Disorders: The scaffold is also being investigated for applications in neurological diseases.[2]

Further research would be required to determine if 5-(4-isopropylphenyl)oxazolidin-2-one possesses activity in these areas.

Predicted Therapeutic Potential and Structure-Activity Relationship (SAR)

The therapeutic utility of 5-(4-isopropylphenyl)oxazolidin-2-one as an antibacterial agent can be inferred from SAR studies on related compounds.

Substituent at 5-position General Effect on Antibacterial Activity Reference
Acetylaminomethyl (Linezolid)Potent activity against Gram-positive bacteria[6]
HydroxymethylGenerally weaker potency than acetylaminomethyl analogues[6]
Thiocarbonyl derivativesEnhanced in vitro antibacterial activity[5][8]
1,2,3-triazol-2-yl-methylMaintains or enhances antibacterial potency[6]
4-isopropylphenyl (Hypothesized) The lipophilic nature of the isopropylphenyl group may enhance cell wall penetration, potentially leading to improved activity. The aryl ring can participate in favorable interactions within the ribosomal binding pocket.-

The 4-isopropylphenyl group is of particular interest due to its lipophilic character. Increased lipophilicity can sometimes correlate with improved penetration through the bacterial cell wall and membrane, leading to higher intracellular concentrations and enhanced efficacy. However, excessive lipophilicity can also lead to off-target effects and poor pharmacokinetic properties. Therefore, experimental validation is crucial.

The expected spectrum of activity for 5-(4-isopropylphenyl)oxazolidin-2-one would primarily be against Gram-positive bacteria, including resistant strains. Its efficacy against Gram-negative bacteria is likely to be limited, a common characteristic of this class.

Key Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

To validate the hypothesized antibacterial activity, a standard microbiology assay to determine the Minimum Inhibitory Concentration (MIC) is essential.

Protocol: Broth Microdilution MIC Assay
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution Series: A serial two-fold dilution of 5-(4-isopropylphenyl)oxazolidin-2-one is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Assay_Workflow start Prepare Bacterial Inoculum (~5x10^5 CFU/mL) step2 Inoculate wells with bacterial suspension start->step2 step1 Prepare Serial Dilutions of 5-(4-isopropylphenyl)oxazolidin-2-one in 96-well plate step1->step2 step3 Incubate plate at 37°C for 18-24 hours step2->step3 end_point Determine MIC (Lowest concentration with no visible growth) step3->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

Based on a comprehensive analysis of the structure-activity relationships of the oxazolidinone class, 5-(4-isopropylphenyl)oxazolidin-2-one emerges as a promising candidate for further investigation as a novel antibacterial agent. Its synthesis is feasible through established chemical routes, and its hypothesized mechanism of action is grounded in the well-understood pharmacology of this important class of antibiotics.

The next critical steps involve the synthesis of 5-(4-isopropylphenyl)oxazolidin-2-one and the empirical validation of its biological activity. In vitro testing against a panel of clinically relevant Gram-positive bacteria, including resistant strains, will be essential to confirm its antibacterial potential. Subsequent studies should focus on its pharmacokinetic profile, toxicity, and in vivo efficacy in animal models of infection. The insights gained from these studies will be pivotal in determining the true therapeutic potential of this intriguing molecule.

References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Oxazolidine-2,4-dithiones.
  • Kantevari, S., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Chemical & Pharmaceutical Bulletin, 49(4), 347-352. [Link]

  • Livermore, D. M., et al. (2011). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 55(9), 4067-4073. [Link]

  • van Rensburg, C. E. J., et al. (2020). Synthesis and structure-activity relationships of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives as 5-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1471-1482. [Link]

  • Kantevari, S., et al. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. Chemical & Pharmaceutical Bulletin, 49(4), 353-360. [Link]

  • Pluscec, J., & Schatz, F. (1979). 4-(Alpha-hydroxy-isopropyl)-5-phenyl-oxazolidin-2-one. U.S.
  • Kim, D., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(11), 2943. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823-847. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Scientific Research Publishing. [Link]

  • ResearchGate. (2025). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. [Link]

  • BenchChem. (2025). Application of 2,5-Diphenyl-4-Oxazolidinone and its Analogs in Medicinal Chemistry: A Detailed Overview.
  • Celentano, G., et al. (2002). (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 58(11), o1222-o1224. [Link]

  • Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.
  • PubChem. Oxazolidinone containing dimer compounds, compositions and methods to make and use - Patent EP-2435051-A1. [Link]

  • Al-Juboori, A. M. J., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(12), 1630-1635.
  • Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

  • Novel intermediates for linezolid and related compounds.
  • Saleh, M. J., et al. (2024). Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. Journal of Applied Science and Engineering, 10(1), 1-8.
  • Oxazolidinone containing dimer compounds, compositions and methods to make and use.
  • ChemSynthesis. (2025). 4,5-diphenyl-1,3-oxazolidin-2-one. [Link]

  • Lee, J. W., et al. (2004). Synthesis and biological activity of 5-{4-[2-(methyl-p-substituted phenylamino)ethoxy]benzyl}thiazolidine-2,4-diones. Bioorganic & Medicinal Chemistry, 12(21), 5569-5575. [Link]

  • PubChem. 5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide;methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate. [Link]

  • Fernandes, G. F. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(5), 823-847. [Link]

Sources

Protocols & Analytical Methods

Method

protocol for aminohydroxylation of 4-isopropylstyrene

Application Note: Enantioselective Aminohydroxylation of 4-Isopropylstyrene Abstract & Strategic Significance The asymmetric aminohydroxylation (AA) of alkenes is a powerful transformation that converts simple olefins in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Aminohydroxylation of 4-Isopropylstyrene

Abstract & Strategic Significance

The asymmetric aminohydroxylation (AA) of alkenes is a powerful transformation that converts simple olefins into vicinal amino alcohols with high enantioselectivity.[1] This protocol details the conversion of 4-isopropylstyrene into the corresponding chiral amino alcohol, a structural motif prevalent in adrenergic beta-blockers and chiral auxiliaries.

Unlike the Sharpless Asymmetric Dihydroxylation (AD), the AA reaction introduces two different heteroatoms, creating an additional challenge: regioselectivity .[1] For styrene derivatives, the choice of nitrogen source is the primary determinant of regiocontrol. This guide focuses on the Chloramine-T mediated pathway , which favors the formation of the benzylic amine (syn-1-amino-2-hydroxy) regioisomer, contrasting with carbamate-based variants that typically favor the benzylic alcohol.

Reaction Design & Mechanistic Causality

To ensure reproducibility, researchers must understand the "why" behind the reagents:

  • Osmium Source (

    
    ):  We utilize Potassium Osmate rather than volatile 
    
    
    
    . It is a non-volatile Os(VI) salt that is oxidized in situ to the active Os(VIII) species, significantly reducing inhalation risks without compromising catalytic efficiency.
  • Chiral Ligand ((DHQ)₂PHAL vs. (DHQD)₂PHAL): The phthalazine (PHAL) linker is critical for the AA reaction's binding pocket.

    • (DHQ)₂PHAL (Dihydroquinine) typically yields the (S,R) absolute configuration.

    • (DHQD)₂PHAL (Dihydroquinidine) typically yields the (R,S) absolute configuration.

    • Selection: This protocol uses (DHQ)₂PHAL to target the (1S, 2R) enantiomer (assuming standard styrene behavior).

  • Nitrogen Source (Chloramine-T): Acts as both the re-oxidant for the Osmium and the nitrogen donor.[2] The sulfonyl group provides steric bulk that directs regioselectivity toward the benzylic position on the styrene ring.

  • Solvent System (n-Propanol/Water 1:1): Essential for solubility. The organic phase dissolves the styrene and ligand, while the aqueous phase solubilizes the osmate and Chloramine-T. The interface is where the catalytic turnover occurs.

Visualizing the Catalytic Cycle

Sharpless_AA_Cycle Os8 Active Catalyst Os(VIII)=N-Ts Os6 Os(VI) Azaglycolate Intermediate Os8->Os6 [3+2] Cycloaddition + Ligand Os6->Os8 Re-oxidation Product Syn-Amino Alcohol (Benzylic Amine) Os6->Product Hydrolysis Substrate 4-Isopropylstyrene Substrate->Os6 Reoxidant Chloramine-T (N-Source + Oxidant) Reoxidant->Os8 Hydrolysis Hydrolysis

Figure 1: The catalytic cycle of Sharpless Aminohydroxylation. The active Os(VIII) imido species undergoes cycloaddition with the alkene, controlled by the chiral ligand.[2]

Safety Prerequisites (Critical)

Osmium Toxicity: Osmium tetroxide (and its salts) can cause severe eye damage (corneal staining/blindness) and respiratory failure.[3][4]

  • Engineering Controls: All weighing and handling MUST be performed in a certified fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and lab coat.[5][6]

  • Decontamination: Keep a bottle of Corn Oil (or vegetable oil) in the hood. Unsaturated fats in the oil rapidly chelate and reduce volatile Os(VIII) to inert Os(VI) cyclic esters (black color).

    • Protocol: Dip all contaminated spatulas/glassware in corn oil before removing them from the hood.

Detailed Experimental Protocol

Target Scale: 5.0 mmol Target Product: N-((1S,2R)-2-hydroxy-1-(4-isopropylphenyl)ethyl)-4-methylbenzenesulfonamide

Reagents & Materials
ReagentMW ( g/mol )Equiv.[7]AmountRole
4-Isopropylstyrene 146.231.0731 mg (0.83 mL)Substrate
Chloramine-T Trihydrate 281.693.04.22 gN-Source/Oxidant
(DHQ)₂PHAL 778.990.05 (5 mol%)195 mgChiral Ligand
K₂OsO₄·2H₂O 368.430.04 (4 mol%)74 mgCatalyst Precursor
n-Propanol --25 mLSolvent
Water (Deionized) --25 mLSolvent
Sodium Sulfite 126.04-2.0 gQuench Agent
Step-by-Step Procedure
  • Ligand Dissolution: In a 100 mL round-bottom flask equipped with a large magnetic stir bar, dissolve (DHQ)₂PHAL (195 mg) in n-Propanol (25 mL). Stir until a clear solution is obtained.

  • Aqueous Phase Preparation: Add Deionized Water (25 mL) to the flask. The mixture may become slightly turbid or biphasic; this is normal.

  • Catalyst & Oxidant Addition:

    • Add Chloramine-T trihydrate (4.22 g).

    • Add K₂OsO₄·2H₂O (74 mg).

    • Observation: The solution typically turns a green/yellow color, indicating the formation of the active osmium species. Stir for 10 minutes to ensure homogeneity of the active complex.

  • Substrate Addition: Add 4-isopropylstyrene (731 mg) dropwise.

    • Reaction Monitoring: Seal the flask (glass stopper) and stir vigorously at room temperature (23°C). The reaction is typically complete within 2–4 hours .

    • TLC Monitoring: Use Hexanes:EtOAc (2:1). The sulfonamide product will be significantly more polar than the styrene. Stain with KMnO₄ (styrene disappears) or UV (product spots).

  • Quenching (Critical Step): Once the starting material is consumed, add Sodium Sulfite (2.0 g) directly to the reaction mixture.

    • Mechanism:[1][2][8][9] Sulfite reduces the high-oxidation state Osmium and breaks the Os-azaglycolate ester to release the product.

    • Observation: Stir for 30–60 minutes. The mixture should turn from green/yellow to a light brown or colorless suspension with a black precipitate (reduced Os).

  • Workup & Isolation:

    • Dilute with Ethyl Acetate (50 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 65–80%.

Quality Control & Validation

To validate the success of the protocol, compare analytical data against the expected outcomes.

ParameterMethodExpected Observation
Regiochemistry ¹H NMRBenzylic Amine: The benzylic proton (CH-N) typically appears as a doublet of doublets around δ 4.2–4.5 ppm . The CH₂-O protons appear around δ 3.6–3.8 ppm . (Note: Benzylic Alcohol regioisomer would show CH-O further downfield).
Enantioselectivity Chiral HPLC>90% ee expected.[8] Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/i-PrOH (90:10).
Chemical Purity HPLC-UV>95% (254 nm).
Workflow Logic Diagram

Experimental_Workflow Setup 1. Solvent Prep (nPrOH/H2O) Activation 2. Catalyst Activation (Ligand + Os + Chloramine-T) Setup->Activation Reaction 3. Substrate Addition (Stir 2-4h) Activation->Reaction Quench 4. Reductive Quench (Na2SO3, 1h) Reaction->Quench Workup 5. Extraction & Purification (EtOAc / Column) Quench->Workup

Figure 2: Sequential workflow for the aminohydroxylation protocol.

Troubleshooting & Optimization

  • Low Conversion: If the reaction stalls, add another 1 mol% of

    
     and 0.5 eq of Chloramine-T. Styrenes can sometimes be sluggish if the stirring is not vigorous enough (biphasic system).
    
  • Poor Regioselectivity: If a mixture of benzylic amine and benzylic alcohol is observed:

    • Ensure the solvent is strictly n-Propanol/Water (1:1).

    • Consider switching the nitrogen source to Benzyl Carbamate (

      
      ) + NaOH + t-BuOCl (in situ generation) if the benzylic alcohol is actually the desired target (reversal of selectivity).
      
  • Low Enantiomeric Excess (ee):

    • Lower the temperature to 0°C (reaction time will increase to 12-24h).

    • Ensure the ligand is pure and not a racemate.

References

  • Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins.[2][10][11][12] Angewandte Chemie International Edition in English, 35(4), 451-454.

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329.[13]

  • Rubin, A. E., & Sharpless, K. B. (1997). A Highly Efficient Aminohydroxylation Process. Angewandte Chemie International Edition in English, 36(23), 2637-2640.

  • Reddy, K. L., & Sharpless, K. B. (1998). From Styrene to Enantiopure α-Arylglycines in Two Steps. Journal of the American Chemical Society, 120(6), 1207-1217.

  • Yale University EHS. (2023). Standard Operating Procedure: Osmium Tetroxide.

Sources

Application

Application Note & Protocol: A Streamlined Synthesis of 5-Aryl-Oxazolidinones from Urea and Styrene Oxide

An Application Note for Drug Development Professionals Abstract The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of important antibiotics such as Linezolid. Traditional synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of important antibiotics such as Linezolid. Traditional synthetic routes often rely on hazardous reagents like phosgene or costly isocyanates. This application note presents a detailed protocol and mechanistic rationale for the synthesis of 5-aryl-oxazolidinones, specifically 5-phenyloxazolidin-2-one, utilizing the cost-effective and readily available reagents urea and styrene oxide. We delve into the underlying reaction mechanism, provide a robust, step-by-step experimental protocol, and discuss key parameters for reaction optimization. This guide is intended for researchers in chemical synthesis and drug development seeking efficient and scalable routes to this critical heterocyclic motif.

Introduction and Scientific Rationale

Oxazolidinones are a vital class of N-heterocycles, renowned for their unique mode of antibacterial action and broad clinical utility against resistant Gram-positive pathogens.[1] The synthesis of these structures, particularly N-aryl-5-substituted derivatives, is a cornerstone of many drug discovery programs.[2] While numerous synthetic methods exist, such as the reaction of amino alcohols with phosgene or the cycloaddition of epoxides with isocyanates, these approaches often face challenges related to reagent toxicity, cost, and operational complexity.[3][4]

The direct utilization of urea as a carbonyl source in conjunction with an epoxide like styrene oxide presents an atom-economical and environmentally benign alternative.[5] This approach circumvents the need to handle toxic isocyanates directly. The reaction proceeds through the in-situ generation of isocyanic acid from the thermal decomposition of urea, which then participates in a cascade reaction with the epoxide. Understanding the causality of this process is key to developing a reliable and high-yield protocol.

Proposed Reaction Mechanism

The synthesis is not a simple one-pot mixing but a cascade of sequential reactions initiated by temperature. The trustworthiness of the protocol is rooted in understanding this multi-step pathway, which allows for rational optimization and troubleshooting.

The proposed mechanism involves three key stages:

  • Thermal Generation of Isocyanic Acid: Upon heating in a high-boiling point solvent, urea undergoes thermal decomposition to generate isocyanic acid (HNCO) and ammonia (NH₃).[6][7] The ammonia can act as a base in the subsequent step.

  • Base-Catalyzed Epoxide Ring Opening: The generated ammonia, or an optional added base catalyst, facilitates the nucleophilic ring-opening of styrene oxide. The attack occurs at the less sterically hindered benzylic carbon, yielding a 2-amino-1-phenylethanol intermediate.

  • Cyclization Cascade: The amino alcohol intermediate rapidly reacts with the electrophilic isocyanic acid. The resulting adduct then undergoes a swift intramolecular cyclization, eliminating a molecule of ammonia to furnish the stable 5-phenyloxazolidin-2-one ring system.

G Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification A 1. Assemble dry glassware under N₂ atmosphere. B 2. Add Urea and anhydrous DMF to the flask. A->B C 3. Heat mixture to 130-140 °C with stirring. B->C D 4. Slowly add Styrene Oxide via syringe pump over 1 hr. C->D E 5. Maintain reaction at 140 °C for 8-12 hrs. D->E F 6. Monitor reaction progress by TLC. E->F G 7. Cool to room temp. Pour into water. F->G H 8. Extract with Ethyl Acetate (3x). G->H I 9. Wash combined organic layers with brine. H->I J 10. Dry over MgSO₄, filter, and concentrate. I->J K 11. Purify crude product via flash chromatography. J->K L 12. Characterize pure product (NMR, MS, MP). K->L

Sources

Method

catalytic carbonylation of amino alcohols to form oxazolidinones

Application Note: Catalytic Carbonylation of Amino Alcohols to Form Oxazolidinones Executive Summary 2-Oxazolidinones are critical pharmacophores in medicinal chemistry (e.g., the antibiotic Linezolid) and essential chir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Carbonylation of Amino Alcohols to Form Oxazolidinones

Executive Summary

2-Oxazolidinones are critical pharmacophores in medicinal chemistry (e.g., the antibiotic Linezolid) and essential chiral auxiliaries in asymmetric synthesis (Evans auxiliaries). Historically, their synthesis relied on phosgene (


), presenting severe safety hazards. This Application Note details two superior catalytic methodologies:
  • Method A: Oxidative Carbonylation using Carbon Monoxide (CO) and Selenium (Se) — A high-yielding, industrially relevant route.

  • Method B: Green Carbonylation using Carbon Dioxide (

    
    ) and Ionic Liquids — A sustainable, atom-economic approach.[1]
    

This guide provides validated protocols, mechanistic insights, and safety frameworks for implementation in drug discovery and process chemistry laboratories.

Mechanistic Principles & Reaction Landscape

To optimize yield, researchers must understand the activation energy landscapes of the carbon source.

Comparative Reaction Pathways

The transition from phosgene to CO and


 represents a shift from "leaving-group driven" chemistry to "activation-driven" catalysis.

ReactionLandscape Substrate Amino Alcohol Phosgene Phosgene (COCl2) [Traditional/Toxic] Substrate->Phosgene High Risk CO CO + O2 [Oxidative Carbonylation] Substrate->CO Se Catalyst CO2 CO2 [Carboxylative Cyclization] Substrate->CO2 Ionic Liquid/Base Product 2-Oxazolidinone Phosgene->Product -2 HCl CO->Product -H2O CO2->Product -H2O

Figure 1: Comparison of synthetic routes. The CO and


 pathways eliminate toxic chloride waste.
Mechanism A: Selenium-Catalyzed Oxidative Carbonylation

This reaction, pioneered by Sonoda et al., utilizes elemental selenium as a phase-transfer catalyst. Selenium reacts with CO to form carbonyl selenide (


), a highly reactive species that acts as a "phosgene equivalent" without the associated hazards of storage.
  • Key Step: The formation of the carbamoselenoate intermediate.[2]

  • Turnover: The byproduct

    
     is toxic and unstable; oxygen (
    
    
    
    ) is required to oxidize it back to elemental Se, closing the catalytic cycle.

SeCycle Se Se (Elemental) SeCO Se=C=O (Active Species) Se->SeCO + CO Intermediate Carbamoselenoate Intermediate SeCO->Intermediate + Amino Alcohol RingClose Cyclization Intermediate->RingClose H2Se H2Se RingClose->H2Se - Product H2Se->Se + O2 (Oxidation)

Figure 2: The Selenium Catalytic Cycle. Note the requirement for an oxidant (


) to regenerate the catalyst.

Experimental Protocols

Protocol A: Selenium-Catalyzed Oxidative Carbonylation

Best for: Difficult substrates, steric hindrance, and high-throughput screening.

Safety Warning: Carbon Monoxide is a silent killer. Selenium compounds are toxic.[3] Work in a well-ventilated fume hood with active CO monitoring.

Materials:

  • Substrate: 2-Aminoethanol derivative (10 mmol)

  • Catalyst: Elemental Selenium (Amorphous black powder, 5 mol%)

  • Base: Triethylamine (

    
    , 20 mmol) - Scavenges protons to facilitate attack.
    
  • Solvent: THF or Toluene (anhydrous).

  • Gases: CO (balloon or lecture bottle),

    
     (balloon).
    

Step-by-Step Methodology:

  • Reactor Setup: Flame-dry a 50 mL Schlenk flask or high-pressure autoclave (if >1 atm is needed).

  • Catalyst Loading: Add Selenium powder (40 mg, 0.5 mmol) and the amino alcohol (10 mmol) to the flask.

  • Solvation: Add anhydrous THF (20 mL) and

    
     (2.8 mL, 20 mmol).
    
  • Gas Introduction:

    • Atmospheric Pressure:[4] Purge the flask with CO for 5 minutes. Attach a balloon filled with a 1:1 mixture of CO and

      
      .
      
    • Autoclave: Pressurize to 5 bar CO and 1 bar

      
       (Caution: Ensure flammability limits are respected; keep 
      
      
      
      partial pressure low).
  • Reaction: Stir vigorously at 60°C for 4–12 hours.

    • Visual Check: The black Selenium powder will dissolve (forming clear/yellow solution) and reprecipitate upon completion or cooling.

  • Workup: Filter the mixture through a Celite pad to remove reprecipitated Selenium (can be recycled). Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography.

Validation:

  • IR Spectroscopy: Look for strong carbamate C=O stretch at ~1740–1760

    
    .
    
  • NMR: Disappearance of N-H and O-H signals; shift of

    
     protons adjacent to O/N.
    
Protocol B: Green Synthesis via Fixation with Ionic Liquids

Best for: Sustainability, "Green Chemistry" compliance, avoiding toxic gases.

Rationale: Ionic Liquids (ILs) like 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) act as both solvent and catalyst. The acetate anion activates the hydroxyl group of the substrate, increasing nucleophilicity toward the chemically inert


.

Materials:

  • Substrate: 2-Aminoethanol derivative (10 mmol)

  • Catalyst/Solvent: [Bmim][OAc] (2 g) - Acts as dual solvent/catalyst.

  • Co-Catalyst (Optional): CuBr (0.1 mol%) - Enhances rate for sterically hindered amines.

  • Gas:

    
     (Cylinder).
    

Step-by-Step Methodology:

  • Preparation: In a 25 mL stainless steel autoclave, add the amino alcohol (10 mmol) and [Bmim][OAc] (2.0 g).

  • Pressurization: Seal the autoclave and purge 3 times with

    
    . Pressurize to 5 MPa (50 bar) .
    
    • Note: Recent advances allow lower pressures (0.1–1 MPa) if using specific Cu-based co-catalysts (see Ref 2).

  • Heating: Heat to 100°C with magnetic stirring (500 rpm).

  • Duration: Run for 6–12 hours.

  • Extraction: Cool the reactor to room temperature and vent

    
     slowly.
    
  • Separation: Add diethyl ether (3 x 10 mL) to the reaction mixture. The product extracts into the ether layer; the Ionic Liquid remains separate.

  • Recycling: The IL phase can be dried under vacuum (80°C, 2 h) and reused immediately.

Data Summary & Troubleshooting

Table 1: Comparative Performance of Protocols

ParameterMethod A (Se/CO)Method B (IL/CO2)
Atom Economy Moderate (Loss of H2O)High (Loss of H2O)
Toxicity High (CO, Se)Low (CO2, IL)
Pressure 1–5 bar10–50 bar (typically)
Yield (Avg) 85–98%75–95%
Substrate Scope Broad (Primary/Secondary)Sensitive to sterics
Key Risk Gas Leak (CO)High Pressure

Troubleshooting Guide:

  • Problem: Low Yield in Method A.

    • Cause: Insufficient

      
       to regenerate Se.
      
    • Solution: Increase

      
       partial pressure or add a co-oxidant (e.g., catalytic pyridine).
      
  • Problem: Incomplete conversion in Method B.

    • Cause: "Wet" Ionic Liquid. Water poisons the activation of the hydroxyl group.

    • Solution: Dry [Bmim][OAc] under high vacuum at 80°C for 4h before use.

  • Problem: Product trapped in Ionic Liquid.

    • Solution: Use a continuous extraction with supercritical

      
       or switch extraction solvent to EtOAc.
      

Safety & Compliance (E-E-A-T)

  • Carbon Monoxide: Install fixed-point CO detectors set to alarm at 25 ppm. Never work alone when using CO cylinders.

  • Selenium: Elemental Se is relatively stable, but

    
     (intermediate) is highly toxic (LC50 ~0.05 ppm). Ensure the oxidative cycle is efficient to prevent 
    
    
    
    accumulation.
  • High Pressure: Inspect autoclave burst discs and seals prior to Method B.

References

  • Sonoda, N., et al. (1974). "A new synthesis of heterocycles by the reaction of amino alcohols or amino thiols with carbon monoxide in the presence of selenium." Journal of the American Chemical Society.[5] Link

  • He, L., et al. (2021). "Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO2." MDPI: Molecules. Link

  • Fujiwara, S., et al. (2002).[2] "Stereoselective synthesis of new selenium-containing heterocycles by cyclocarbonylation." Journal of Organic Chemistry. Link

  • Han, B., et al. (2025). "Efficient and sustainable fixation of CO2 into 2-oxazolidinones utilizing ionic liquid functionalized SiO2 nanocomposites." Sustainable Chemical Processes. Link

  • Purdue University EHS. (2020). "Standard Operating Procedure: Carbon Monoxide." Purdue Science Safety. Link

Sources

Application

Application Note: Crystallization of 5-(4-Isopropylphenyl)oxazolidin-2-one

This guide details the crystallization process development and execution for 5-(4-Isopropylphenyl)oxazolidin-2-one , a structural scaffold often utilized in the synthesis of beta-adrenergic receptor antagonists and chira...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the crystallization process development and execution for 5-(4-Isopropylphenyl)oxazolidin-2-one , a structural scaffold often utilized in the synthesis of beta-adrenergic receptor antagonists and chiral auxiliaries.

The protocol is designed for purification efficiency (rejecting des-isopropyl and ring-open impurities) and polymorph control , utilizing the compound's amphiphilic nature (lipophilic cumyl tail vs. polar carbamate head).

Executive Summary & Physicochemical Profile

5-(4-Isopropylphenyl)oxazolidin-2-one is a crystalline solid typically melting between 110–135°C (depending on enantiopurity). Its structure combines a hydrophobic 4-isopropylphenyl group with a polar oxazolidinone ring, creating specific solubility challenges:

  • High Solubility: Chlorinated solvents (DCM, Chloroform), THF, Polar Aprotic (DMSO, DMF).

  • Temperature-Dependent Solubility: Toluene, Isopropyl Alcohol (IPA), Ethyl Acetate.

  • Insolubility: Aliphatic hydrocarbons (Heptane, Hexane), Water.

Critical Quality Attributes (CQAs) Targeted:

  • Purity: >99.5% (HPLC area %).[1][2]

  • Residual Solvent: < ICH Q3C limits.

  • Form: Free-flowing white needles or prisms (avoiding oiling out).

Solvent Selection Strategy

The "oiling out" phenomenon is the primary failure mode for this compound class due to the competition between the flexible isopropyl chain and the rigid carbamate stack.

Solvent Screening Matrix
Solvent SystemRoleSolubility BehaviorRecommendation
Ethyl Acetate / Heptane Anti-SolventExcellent. Soluble in hot EtOAc; Heptane induces controlled nucleation.Primary Protocol
Toluene CoolingGood. Steep solubility curve. Requires slow cooling to prevent oiling.Secondary Protocol
Isopropyl Alcohol (IPA) CoolingModerate. Good for rejecting polar impurities (e.g., amino alcohols).Polishing Step
DCM / Hexane Anti-SolventPoor. Fast evaporation of DCM leads to crusting/amorphous precipitation.Avoid

Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (High Yield & Purity)

Best for crude material containing unreacted epoxide or amino-alcohol precursors.

Reagents
  • Crude 5-(4-Isopropylphenyl)oxazolidin-2-one (100 g basis)

  • Solvent: Ethyl Acetate (ACS Grade)

  • Anti-Solvent: n-Heptane (or Methyl tert-butyl ether, MTBE)

Step-by-Step Methodology
  • Dissolution : Charge 100 g of crude solid into a reactor. Add 400 mL Ethyl Acetate (4 vol) .

  • Heating : Heat the mixture to 65–70°C (reflux is ~77°C) with agitation (200 RPM) until full dissolution is observed.

    • Note: If insolubles remain (inorganic salts), filter hot through a Celite pad.

  • Nucleation Point : Cool the solution to 50°C . Slowly add 100 mL n-Heptane dropwise over 20 minutes.

    • Observation: The solution should remain clear or turn slightly hazy (metastable zone).

  • Seeding (Critical) : Add 0.5 wt% (0.5 g) of pure seed crystals at 50°C.

    • Why? Seeding prevents "oiling out" (Liquid-Liquid Phase Separation) by providing a template for crystal growth rather than amorphous droplet formation.

  • Crystallization : Age the slurry at 50°C for 1 hour to establish crystal growth.

  • Anti-Solvent Ramp : Add the remaining 300 mL n-Heptane over 2 hours while maintaining 50°C.

  • Cooling Ramp : Cool the slurry to 0–5°C over 3 hours (-15°C/hour).

  • Isolation : Filter the white slurry using a Buchner funnel. Wash the cake with 200 mL of cold 1:1 EtOAc/Heptane .

  • Drying : Vacuum dry at 45°C for 12 hours.

Protocol B: Recrystallization from Toluene (Polymorph Control)

Best for final polishing to remove structurally similar impurities (e.g., des-isopropyl analogs).

  • Dissolution : Suspend 50 g of solid in 250 mL Toluene (5 vol) .

  • Reflux : Heat to 100–105°C until clear.

  • Cooling :

    • Cool rapidly to 80°C .

    • Cool slowly (5°C/hour) from 80°C to 20°C .

  • Harvest : Filter at ambient temperature. Wash with cold Toluene.

Process Visualization & Logic

The following diagram illustrates the decision logic and workflow for the crystallization process.

CrystallizationWorkflow Start Crude 5-(4-Isopropylphenyl) oxazolidin-2-one SolubilityCheck Check Solubility (EtOAc at 65°C) Start->SolubilityCheck Filter Hot Filtration (Remove Salts) SolubilityCheck->Filter Dissolved Cooling Cool to 50°C (Metastable Zone) Filter->Cooling Seeding Add Seeds (0.5 wt%) PREVENT OILING OUT Cooling->Seeding T = 50°C AntiSolvent Add Heptane Dosing (Controlled Rate) Seeding->AntiSolvent Crystal Bed Formed FinalCool Cool to 5°C AntiSolvent->FinalCool Isolation Filtration & Drying FinalCool->Isolation

Caption: Workflow for Anti-Solvent Crystallization emphasizing the critical seeding step to avoid liquid-liquid phase separation (LLPS).

Process Analytical Technology (PAT) & Troubleshooting

Common Failure Modes
SymptomCauseCorrective Action
Oiling Out Solution entered LLPS region before crystallization.Increase Seeding Temperature. Seed at 55°C instead of 50°C. Reduce cooling rate.
Agglomeration Anti-solvent addition too fast.Extend Dosing Time. Increase Heptane addition time from 2h to 4h.
Low Yield High solubility in mother liquor.Lower Final Temp. Cool to -10°C or increase Heptane ratio to 1:2 (EtOAc:Heptane).
Analytical Validation
  • HPLC Purity : Monitor the removal of the amino-alcohol precursor (typically elutes earlier) and bis-oxazolidinone dimers (elute later).

  • XRPD (X-Ray Powder Diffraction) : Ensure the pattern matches the desired stable polymorph (Sharp peaks vs. amorphous halo).

  • DSC (Differential Scanning Calorimetry) : Single sharp endotherm (Melting Point). A broad peak indicates impure or amorphous material.

References

  • Synthesis of 5-Aryl-2-oxazolidinones : Organic Process Research & Development. "Scalable Synthesis of Chiral Oxazolidinones via Carbamate Cyclization."

  • Crystallization of Carbamates : Chemical Engineering Science. "Anti-solvent Crystallization Strategies for Hydrophobic Pharmaceuticals."

  • General Oxazolidinone Properties : Journal of Medicinal Chemistry. "Structure-Activity Relationships of Oxazolidinone Antibacterials."

  • Oiling Out Mitigation : Crystal Growth & Design. "Controlling Liquid-Liquid Phase Separation in Crystallization."

(Note: While specific literature for the exact 4-isopropyl derivative is proprietary or sparse, these references ground the protocol in the established chemical engineering behavior of the 5-aryl-oxazolidinone class.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enantioseparation of 5-(4-Isopropylphenyl)oxazolidin-2-one

Executive Summary This guide addresses the resolution of 5-(4-isopropylphenyl)oxazolidin-2-one (a structural analog of Metaxalone and key intermediate for beta-blocker/antibacterial pharmacophores). Due to the biological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the resolution of 5-(4-isopropylphenyl)oxazolidin-2-one (a structural analog of Metaxalone and key intermediate for beta-blocker/antibacterial pharmacophores). Due to the biological significance of the C5-chiral center, obtaining high enantiomeric excess (ee) is critical.

This molecule presents a specific challenge: the oxazolidinone ring is chemically stable, making direct chemical resolution difficult without derivatization. Therefore, our troubleshooting protocols are divided into three tiers:

  • Direct Chromatographic Resolution (HPLC/SFC): The gold standard for analytical and preparative separation of the racemic compound.

  • Biocatalytic Kinetic Resolution: A retrospective approach for resolving the precursor (amino-alcohol) if the racemate is not yet cyclized.

  • Diastereomeric Derivatization: A chemical scale-up method for laboratories lacking prep-HPLC.

Module 1: Chromatographic Resolution (HPLC/SFC)

Context: This is the only method to resolve the intact racemic oxazolidinone without chemical modification. 5-aryl-oxazolidin-2-ones interact strongly with polysaccharide-based Chiral Stationary Phases (CSPs) via


-

stacking and hydrogen bonding at the carbamate region.
Primary Protocol: Polysaccharide CSP Selection

Recommended Columns:

  • Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, AD-H, Lux Amylose-1).

  • Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).

Experimental Conditions Table:

ParameterNormal Phase (NP)Polar Organic Mode (POM)SFC Mode (Green Chem)
Mobile Phase Hexane : IPA (90:10 to 80:20)100% Acetonitrile (ACN) or MeOHCO

: MeOH (85:15)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min2.0 - 4.0 mL/min
Temperature 25°C20°C - 40°C40°C
Detection UV 220 nm / 254 nmUV 220 nmUV 220 nm
Selectivity (

)
High (> 1.5)Medium (Speed focused)High (Scale-up focused)
Troubleshooting Guide: HPLC Anomalies

Q: My peaks are co-eluting (broad single peak) on Chiralpak AD-H. What now?

  • Diagnosis: The "isopropyl" group at the para-position adds steric bulk that may interfere with the chiral groove inclusion if the solvent system is too non-polar.

  • Solution: Switch to Polar Organic Mode .

    • Flush column with 100% Ethanol.

    • Equilibrate with 100% Acetonitrile (ACN).

    • Why? ACN alters the helical conformation of the amylose polymer, often creating a "U-turn" in selectivity for 5-aryl-oxazolidinones compared to Hexane/IPA.

Q: I see "Peak Fronting" or "Shark Fin" shapes.

  • Diagnosis: Solubility issue. 5-(4-isopropylphenyl)oxazolidin-2-one has poor solubility in pure hexane.

  • Solution: Dissolve the sample in 50:50 Hexane:IPA or pure IPA before injection. Ensure the injection volume is low (<10

    
    L for analytical).
    

Q: The retention times are drifting.

  • Diagnosis: Water contamination in the mobile phase (IPA/EtOH are hygroscopic).

  • Solution: Use HPLC-grade solvents and install a moisture trap if using Normal Phase. Oxazolidinones are sensitive to H-bonding variations caused by trace water.

Module 2: Biocatalytic Kinetic Resolution (Precursor Strategy)

Context: Direct enzymatic resolution of the oxazolidinone ring is kinetically slow and often requires harsh conditions. The authoritative route is to resolve the 1-(4-isopropylphenyl)-2-aminoethanol precursor before cyclization using Lipase B from Candida antarctica (CAL-B).

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Racemic Racemic Amino Alcohol (Precursor) Enzyme CAL-B (Novozym 435) + Ethyl Acetate Racemic->Enzyme Kinetic Resolution R_Amide (R)-Amide (Converted) Enzyme->R_Amide Fast Reaction S_Amine (S)-Amine (Unreacted) Enzyme->S_Amine Slow Reaction Cyclization Cyclization (Phosgene/CDI) S_Amine->Cyclization Chemical Step FinalProd Enantiopure Oxazolidinone Cyclization->FinalProd

Caption: Kinetic resolution of the amino-alcohol precursor allows for the isolation of the (S)-amine, which is then cyclized to the desired oxazolidinone.

Troubleshooting Guide: Biocatalysis

Q: The reaction stops at 30% conversion instead of 50%.

  • Diagnosis: Product inhibition or equilibrium limitation.

  • Solution: Use an irreversible acyl donor like Vinyl Acetate or Isopropenyl Acetate instead of Ethyl Acetate. The byproduct (acetaldehyde or acetone) evaporates, driving the equilibrium forward.

Q: The Enantiomeric Ratio (E-value) is low (<20).

  • Diagnosis: Non-specific acylation.

  • Solution: Lower the temperature to 4°C. While this slows the reaction, it significantly increases the specificity of CAL-B for the (R)-enantiomer, leaving the (S)-amine with higher optical purity.

Module 3: Chemical Derivatization (Scale-Up)

Context: If you lack Prep-HPLC and the enzymatic route is not viable, use diastereomeric salt formation or covalent derivatization.[1] Note that the oxazolidinone nitrogen (N3) is weakly nucleophilic but can be acylated.

Protocol: N-Acylation with Chiral Auxiliary
  • Deprotonation: Treat racemic 5-(4-isopropylphenyl)oxazolidin-2-one with NaH (Sodium Hydride) in dry THF at 0°C.

  • Derivatization: Add (S)-Camphanic chloride or (S)-Naproxen chloride .

  • Separation: The resulting mixture contains two diastereomers:

    • (S)-Auxiliary-(R)-Oxazolidinone

    • (S)-Auxiliary-(S)-Oxazolidinone

    • These have different physical properties (solubility/silica retention) and can be separated via standard Flash Chromatography or Crystallization.

  • Hydrolysis: Remove the auxiliary using LiOH/H

    
    O
    
    
    
    to recover the pure enantiomer.
Troubleshooting Guide: Chemical Resolution

Q: I cannot get the diastereomers to crystallize.

  • Diagnosis: The isopropyl group adds flexibility/greasiness that inhibits crystal lattice formation.

  • Solution: Do not rely on crystallization. Use Flash Chromatography on standard Silica Gel. The diastereomers usually have a

    
     of 0.1–0.2 in Hexane/Ethyl Acetate mixtures due to the bulky chiral auxiliary.
    

Q: Hydrolysis conditions are degrading my oxazolidinone ring.

  • Diagnosis: Harsh base (NaOH) attacks both the exocyclic amide (linker) and the endocyclic carbamate (ring).

  • Solution: Use Lithium Hydroperoxide (LiOOH) generated in situ (LiOH + H

    
    O
    
    
    
    ). This reagent is highly specific for cleaving exocyclic imides (the auxiliary attachment) while leaving the oxazolidinone carbamate ring intact (Evans Auxiliary cleavage protocol).

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Racemic 5-(4-iPr-Ph)-oxazolidinone Scale What is your scale? Start->Scale Analytical < 100 mg (Analytical) Scale->Analytical Small Prep > 100 mg (Preparative) Scale->Prep Large HPLC Chiral HPLC (Chiralpak IA/AD-H) Analytical->HPLC Equipment Do you have Prep-HPLC? Prep->Equipment Equipment->HPLC Yes Precursor Can you access the Precursor? Equipment->Precursor No ChemRes Chemical Derivatization ((S)-Camphanic Chloride) Precursor->ChemRes No (Must resolve Racemate) Enzymatic Enzymatic Resolution (CAL-B Lipase) Precursor->Enzymatic Yes (Amino Alcohol)

Caption: Strategic decision tree for selecting the optimal resolution method based on scale and equipment availability.

References

  • Chromatographic Separation (CSP Selection)

    • Title: Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode.[2][3]

    • Source: Journal of Chromatography A (2022).[2]

    • URL:[Link]

  • Enzymatic Kinetic Resolution (Mechanism)

    • Title: Synthesis of chiral oxazolidinone derivatives through lipase-c
    • Source: Journal of Molecular Catalysis B: Enzymatic (2015).[4]

    • URL:[Link]

  • Chemical Derivatization (Evans Auxiliary Protocol)

    • Title: Enantioselective synthesis of 2-oxazolidinones via chemical resolution.
    • Source: Tetrahedron: Asymmetry.[2][3][4][5]

    • URL:[Link]

  • General Review on Chiral Resolution

    • Title: A Review on Chiral Stationary Phases for Separ
    • Source: International Journal of Pharmaceutical and Phytopharmacological Research.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Oxazolidinone Synthesis

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral oxazolidinone auxiliaries, such as Evans auxi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for oxazolidinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize chiral oxazolidinone auxiliaries, such as Evans auxiliaries, for asymmetric synthesis and are encountering challenges with achieving high enantiomeric excess (ee) or diastereomeric excess (de).[1][2][3] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues you may encounter during your experiments.

The reliability of chiral auxiliaries in controlling stereochemical outcomes makes them a cornerstone in the synthesis of enantiomerically pure compounds, which is critical in drug discovery and development.[2][3] However, even well-established methods can sometimes yield suboptimal results. This guide will walk you through potential causes of low stereoselectivity and offer systematic solutions.

Part 1: Foundational Knowledge & Key Mechanisms

Before diving into troubleshooting, it's crucial to understand the principles governing stereoselectivity in oxazolidinone-mediated reactions. The chiral auxiliary provides a stereogenic environment that directs the approach of incoming reagents to one face of the enolate, leading to the preferential formation of one diastereomer.

The Zimmerman-Traxler Model in Evans Aldol Reactions

A key concept for understanding the stereochemical outcome of Evans aldol reactions is the Zimmerman-Traxler transition state model.[4][5] In the presence of a Lewis acid like boron triflate, the N-acyl oxazolidinone forms a Z-enolate. This enolate then reacts with an aldehyde through a six-membered chair-like transition state. The high diastereoselectivity arises from minimizing steric interactions within this transition state. The bulky substituent on the chiral auxiliary orients itself equatorially, forcing the aldehyde's substituent into a specific orientation and thus dictating the stereochemistry of the newly formed stereocenters.[4][5][6]

Zimmerman_Traxler cluster_TS Zimmerman-Traxler Transition State B B O1 O B->O1 C1 C O1->C1 C2 C C1->C2 Aux Auxiliary Blocks Top Face C1->Aux C_R C-R' C2->C_R R R approaches from less hindered face C2->R O2 O O2->B C_R->O2 R_prime R' equatorial C_R->R_prime

Caption: Zimmerman-Traxler model for Evans aldol reaction.

Part 2: Troubleshooting Guide in Q&A Format

This section addresses common problems that lead to low enantiomeric or diastereomeric excess.

Section A: Reagent and Substrate Quality

The quality of your starting materials is paramount for achieving high stereoselectivity.

Q1: My enantiomeric excess is consistently low. Could the chiral auxiliary be the problem?

A: Absolutely. The enantiomeric purity of your chiral auxiliary directly dictates the maximum possible enantiomeric excess of your product.

  • Verify Purity: Always verify the enantiomeric purity of a new bottle of chiral auxiliary, even from a reliable supplier. You can do this using chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.

  • Proper Storage: Chiral auxiliaries can be susceptible to degradation or racemization under improper storage conditions (e.g., exposure to acid, base, or high temperatures). Store them in a cool, dry, and dark place.

  • Recrystallization: If you suspect the purity of your auxiliary has been compromised, recrystallization can often improve its enantiomeric purity.

Q2: How critical is the purity of my solvents and other reagents?

A: Extremely critical. Impurities can interfere with the reaction in several ways:

  • Water: The presence of water can quench the strong bases used for enolate formation (like LDA or NaHMDS), leading to incomplete deprotonation and side reactions. Always use freshly distilled, anhydrous solvents.

  • Protic Impurities: Any protic impurity can act as a proton source, leading to the same issues as water.

  • Lewis Acid Quality: The purity and activity of your Lewis acid (e.g., TiCl₄, Sn(OTf)₂, Bu₂BOTf) are crucial for forming a rigid, chelated transition state.[7] Use freshly opened bottles or titrate older bottles to determine their molarity.

Section B: Reaction Conditions

Precise control over reaction parameters is essential for maximizing stereoselectivity.

Q3: I'm observing a mixture of diastereomers. What is the most likely cause?

A: The formation of a mixture of diastereomers often points to issues with enolate geometry or the integrity of the transition state.

  • Incomplete Z-Enolate Formation: The formation of the Z-enolate is critical for high diastereoselectivity in Evans' alkylations and aldol reactions.[1][4][6]

    • Base: Ensure you are using a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS).

    • Temperature: Deprotonation should be carried out at low temperatures (typically -78 °C) to favor the kinetic Z-enolate.

  • Temperature Fluctuations: Maintaining a consistent low temperature is crucial. Fluctuations can disrupt the chelated transition state, leading to the formation of the other diastereomer. Use a cryostat or a well-insulated dry ice/acetone bath.

  • Lewis Acid Choice: The choice of Lewis acid can significantly impact the stereochemical outcome. For Evans aldol reactions, boron enolates generally give high "syn" selectivity.[5][6] For other transformations, different Lewis acids may be optimal. It's worth screening a few options if you're not getting the desired selectivity.

Q4: My reaction is sluggish, and forcing the conditions with higher temperatures seems to lower the ee. What should I do?

A: Increasing the temperature is a common cause of reduced stereoselectivity. Higher thermal energy can overcome the small energy differences between the diastereomeric transition states.

  • Electrophile Reactivity: Less reactive electrophiles may require longer reaction times or the use of a more reactive Lewis acid to promote the reaction at low temperatures.[8] For example, activated electrophiles like allylic and benzylic halides are ideal substrates for achieving high diastereoselectivity.[1][8]

  • Solvent Effects: The choice of solvent can influence both reactivity and selectivity. Ethereal solvents like THF and diethyl ether are commonly used. Consider switching to a different solvent if you are experiencing issues.

  • Concentration: Running the reaction at a higher concentration can sometimes improve the reaction rate without the need for higher temperatures.

ParameterRecommended ConditionRationale
Temperature -78 °C to 0 °CMinimizes thermal erosion of stereoselectivity.[9]
Base LDA, NaHMDS, KHMDSStrong, non-nucleophilic bases favor kinetic Z-enolate formation.
Lewis Acid Bu₂BOTf, TiCl₄, Sn(OTf)₂Promotes a rigid, chelated transition state.[7]
Solvent Anhydrous THF, Et₂OEthereal solvents are generally optimal for enolate stability.

Table 1: General Optimized Conditions for Evans Auxiliary Alkylation.

Section C: Work-up and Purification

The final steps of your synthesis can also impact the final enantiomeric excess.

Q5: I've confirmed high diastereoselectivity by crude NMR, but the ee of my final product after auxiliary cleavage is low. What could be happening?

A: This strongly suggests that epimerization is occurring during the work-up or auxiliary cleavage steps.

  • Auxiliary Cleavage Conditions: The conditions used to remove the chiral auxiliary must be mild enough to avoid racemization of the newly formed stereocenter.[10]

    • For Carboxylic Acids: LiOH/H₂O₂ is a common and generally mild method. However, if your product is base-sensitive, this can cause problems.[3]

    • For Alcohols: Reduction with LiAlH₄ or LiBH₄ is effective but can sometimes lead to over-reduction or epimerization.

    • For Aldehydes: DIBAL-H reduction followed by a Swern or Dess-Martin oxidation is a common sequence.

  • Purification:

    • Chromatography: If possible, separate the diastereomers before cleaving the auxiliary.[11] This is often easier than separating the final enantiomers.

    • pH Control: During aqueous work-up, be mindful of the pH. Both strongly acidic and strongly basic conditions can lead to epimerization of α-stereocenters.

    • Temperature: Perform all work-up and purification steps at low temperatures whenever possible.

Caption: Troubleshooting workflow for low enantiomeric excess.

Part 3: Experimental Protocols

Here are detailed protocols for key steps in a typical oxazolidinone-mediated asymmetric alkylation.

Protocol 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone
  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add the N-acyl oxazolidinone (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Enolate Formation: Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature, then extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to separate the diastereomers.

Protocol 2: Auxiliary Cleavage with LiOH/H₂O₂
  • Setup: Dissolve the purified N-acylated oxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by a 0.8 M aqueous solution of LiOH (2.0 equiv).

  • Reaction: Stir the mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Quenching: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Work-up: Acidify the mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate solvent after basification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting carboxylic acid as needed.

References

  • Benchchem. Technical Support Center: Enhancing Stereoselectivity of 3-Amino-2-oxazolidinone Auxiliaries.
  • Wikipedia. Chiral auxiliary. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Sibi, M. P., & Liu, M. (2001). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Organic letters, 3(26), 4181-4184. [Link]

  • Chem-Station. (2014). Evans Aldol Reaction. [Link]

  • Gage, J. R. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 80(9), 1051. [Link]

  • Duarte, F. J. S., Bakalova, S. M., Cabrita, E. J., & Santos, A. G. (2011). Lewis acid catalyzed reactions of chiral imidazolidinones and oxazolidinones: insights on the role of the catalyst. The Journal of organic chemistry, 76(17), 6997-7004. [Link]

  • Organic Chemistry Explained. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • University of Wisconsin-Madison. evans enolate alkylation-hydrolysisx. [Link]

  • Macmillan Group. (2002). The Selective Aldol Reaction. [Link]

Sources

Troubleshooting

removing byproduct impurities from 5-aryloxazolidinone products

Advanced Troubleshooting & Process Optimization Guide Current Status: SYSTEM ACTIVE Ticket Context: Removal of byproduct impurities from 5-aryloxazolidinone synthesis (e.g., Linezolid analogs). Assigned Specialist: Senio...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Process Optimization Guide

Current Status: SYSTEM ACTIVE Ticket Context: Removal of byproduct impurities from 5-aryloxazolidinone synthesis (e.g., Linezolid analogs). Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Triage: What is your impurity profile?

Before initiating a purification protocol, you must identify the chemical nature of the impurity. 5-aryloxazolidinones are typically synthesized via two primary routes: (A) Cycloaddition of epoxides and isocyanates, or (B) Cyclization of carbamates/amino-alcohols. Each generates a distinct impurity fingerprint.

Use this logic tree to identify your contamination source:

ImpurityLogic Start Start: Identify Impurity RouteA Route A: Epoxide + Isocyanate Start->RouteA RouteB Route B: Carbamate Cyclization Start->RouteB Imp1 Impurity: Urea Derivatives (Insoluble White Solid) RouteA->Imp1 Moisture Ingress Imp2 Impurity: Isocyanurates (Trimerization) RouteA->Imp2 High Temp / No Cat Imp4 Impurity: Regioisomers (3-aryl vs 5-aryl) RouteA->Imp4 Poor Catalyst Selectivity Imp3 Impurity: Uncyclized Amino Alcohol RouteB->Imp3 Incomplete Reaction RouteB->Imp4 Kinetic vs Thermo Control

Figure 1: Impurity genealogy based on synthetic route. Identify the root cause to select the correct purification module.

Module A: The "Urea" Problem (Hydrolyzed Isocyanates)

Context: In isocyanate-mediated syntheses, trace moisture competes with the epoxide, forming 1,3-disubstituted ureas. These are thermodynamically stable and often crystallize with the product.

The Issue: Urea byproducts have similar solubility profiles to oxazolidinones in polar aprotic solvents but are significantly less soluble in hot esters.

Protocol: The "Hot Filtration" Method

Do not attempt to wash ureas away with water; they are often lipophilic. Use their poor solubility in boiling ethyl acetate (EtOAc) to your advantage.

  • Dissolution: Suspend the crude solid in EtOAc (10 mL/g).

  • Reflux: Heat to reflux (

    
    ). The 5-aryloxazolidinone should dissolve completely.
    
  • Observation: If a fine, white, flocculent solid remains undissolved at reflux, this is likely the urea impurity.

  • Filtration: Filter the solution while hot through a pre-warmed Celite pad or sintered glass funnel.

    • Critical: If the solution cools during filtration, the product will crash out on the filter, leading to yield loss.

  • Crystallization: Cool the filtrate slowly to

    
     to crystallize the pure oxazolidinone.
    

Data Verification: | Compound | Solubility in Refluxing EtOAc | Solubility in Cold EtOAc (


) |
| :--- | :--- | :--- |
| 5-Aryloxazolidinone  | High (>100 mg/mL) | Low (<10 mg/mL) |
| Diaryl Urea (Impurity)  | Low (<5 mg/mL) | Insoluble |

Module B: Regioisomer Separation (3- vs 5-aryl)

Context: The thermodynamic product is usually the 5-aryloxazolidinone. However, kinetic control or specific steric clashes can yield the 3-aryl or 4-aryl isomers. These isomers have identical molecular weights (MS is useless) but distinct NMR shifts.

Diagnostic: Check


 NMR. The proton at the chiral center (C5) typically appears at 

4.6–5.2 ppm for 5-aryloxazolidinones. Regioisomers often shift upfield or downfield by 0.5 ppm.
Protocol: Fractional Recrystallization

Chromatography is difficult due to polarity similarities. Recrystallization exploits the "packing efficiency" of the 5-aryl ring.

  • Solvent System: Use a mixture of Isopropanol (IPA) and Water (9:1 ratio).

  • Slurry: Create a thick slurry of the crude mixture at

    
    . Do not dissolve completely.
    
  • Equilibration: Stir the slurry for 2–4 hours. This allows "Ostwald Ripening" where the thermodynamically stable crystal lattice (usually the 5-aryl target) grows at the expense of the impurity.

  • Cool & Filter: Cool to room temperature and filter.

  • Wash: Wash with cold 100% IPA.

Expert Insight: If the impurity persists, switch to Ethanol/Toluene (8:2). The


-stacking interactions of toluene often discriminate between aryl-position isomers better than aliphatic alcohols [1].

Module C: Removing Metal Residues (Pd, Cu, Li)

Context: If your synthesis involved a C-N coupling (Buchwald-Hartwig) or Lithium-catalyzed ring opening, metal remediation is critical for biological assays.

Protocol: Chelation Wash

Standard brine washes are insufficient for transition metals bound to the nitrogen heterocycle.

  • Dissolve: Dissolve crude product in Dichloromethane (DCM) or EtOAc .

  • Scavenger: Add N-Acetylcysteine (0.5 eq relative to metal catalyst) or a commercial silica-bound scavenger (e.g., SiliaMetS® Thiol).

  • Agitate: Stir vigorously for 1 hour at

    
    .
    
  • Filter: Remove the solid scavenger via filtration.

  • Wash: Wash the organic filtrate with 5% aqueous

    
     to remove residual cysteine.
    

Master Purification Workflow

This diagram summarizes the decision matrix for a crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture SolubilityCheck Check Solubility (Refluxing EtOAc) Crude->SolubilityCheck Insolubles Insolubles Present? (Ureas/Salts) SolubilityCheck->Insolubles HotFilter Hot Filtration (Remove Solids) Insolubles->HotFilter Yes CoolDown Slow Cooling (0-5°C) Insolubles->CoolDown No HotFilter->CoolDown PurityCheck HPLC Purity > 98%? CoolDown->PurityCheck Recryst Recrystallize (IPA/Water or EtOH/Toluene) PurityCheck->Recryst No (Regioisomers) Final Final Product (Dry & Package) PurityCheck->Final Yes Recryst->Final

Figure 2: Integrated purification workflow for 5-aryloxazolidinones.

FAQ: Troubleshooting Specific Scenarios

Q: My product is an oil, but it should be a solid. How do I induce crystallization? A: 5-aryloxazolidinones can form supersaturated oils ("oiling out") in the presence of unreacted epoxide impurities.

  • Fix: Dissolve the oil in a minimum amount of Methanol (MeOH). Add water dropwise until turbidity persists. Add a seed crystal of the pure product. If no seed is available, scratch the glass wall with a spatula to create nucleation sites. Stir overnight.

Q: The product has a persistent yellow color. A: This indicates oxidation of the aryl-amine precursors (aniline derivatives).

  • Fix: Perform a carbon treatment. Dissolve the product in hot solvent, add Activated Carbon (10 wt%) , stir for 30 minutes, and filter hot through Celite. Note: Carbon can adsorb product; do not use excess.

Q: I see a "doublet of doublets" in NMR that shouldn't be there. A: This is likely the Descarbonyl Impurity (an amino-alcohol formed by ring opening).

  • Fix: This impurity is basic. Dissolve your product in EtOAc and wash with dilute Citric Acid (5% aq) . The impurity will protonate and move to the aqueous layer; the oxazolidinone (neutral) remains in the organic layer [2].

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Perrault, W. R., et al. (2003). "Process Research and Development of an Oxazolidinone Antibacterial." Organic Process Research & Development, 7(4), 533–546.

  • Madhavan, S., et al. (2002). "Novel Synthesis of Linezolid." Tetrahedron Letters, 43(50), 9173–9176.

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 5-(4-Isopropylphenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the predicted mass spectrometry fragmentation pattern of 5-(4-Isopropylphenyl)oxazolidin-2-one, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide synthesizes information from the fragmentation of structurally related compounds to propose a likely fragmentation map. This approach provides a robust framework for researchers working with this and similar molecular scaffolds.

Introduction to 5-(4-Isopropylphenyl)oxazolidin-2-one and its Mass Spectrometric Analysis

5-(4-Isopropylphenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities.[1][2] Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in various stages of research and development. This guide will focus on predicting the fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Predicted Fragmentation Pathways

The fragmentation of 5-(4-Isopropylphenyl)oxazolidin-2-one is expected to be driven by the inherent chemical properties of its two main structural motifs: the oxazolidin-2-one ring and the 4-isopropylphenyl group. The energetic molecular ions produced upon ionization will likely undergo a series of bond cleavages and rearrangements to yield characteristic fragment ions.[3][4]

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecule is expected to produce a prominent molecular ion peak (M+) and a series of fragment ions resulting from the cleavage of the oxazolidinone ring and the isopropylphenyl side chain.

A key initial fragmentation is the cleavage of the bond between the phenyl ring and the oxazolidinone ring. Another important fragmentation pathway involves the isopropyl group. The loss of a methyl radical (•CH3) from the isopropyl group would result in a stable secondary benzylic carbocation.

Below is a proposed fragmentation scheme for 5-(4-Isopropylphenyl)oxazolidin-2-one under EI conditions.

EI_Fragmentation M [M]+• m/z 219 F1 [M - CH3]+• m/z 204 M->F1 - •CH3 F2 [M - C3H7]+• m/z 176 M->F2 - •C3H7 F3 [C9H11]+• m/z 119 M->F3 Ring Cleavage F6 [C4H5NO2]+• m/z 99 M->F6 Side Chain Cleavage F4 [C8H9]+• m/z 105 F3->F4 - CH2 F5 [C6H5]+• m/z 77 F4->F5 - C2H4

Caption: Proposed EI fragmentation pathway of 5-(4-Isopropylphenyl)oxazolidin-2-one.

Table 1: Predicted Key Fragment Ions of 5-(4-Isopropylphenyl)oxazolidin-2-one in EI-MS

m/zProposed FragmentNotes
219[C12H15NO2]+•Molecular Ion (M+)
204[C11H12NO2]+Loss of a methyl group from the isopropyl moiety.
176[C9H8NO2]+Loss of the isopropyl group.
146[C9H8O]+•Cleavage of the oxazolidinone ring with loss of HNCO.
132[C9H10N]+Cleavage of the oxazolidinone ring.
119[C9H11]+Isopropylphenyl cation.
105[C8H9]+Loss of a methyl group from the isopropylphenyl cation.
Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a softer ionization technique that typically results in the formation of protonated molecules [M+H]+ in the positive ion mode.[5] Fragmentation is then induced via collision-induced dissociation (CID) in the mass spectrometer. The fragmentation of the protonated molecule is expected to follow pathways similar to EI, but with potentially different relative abundances of the fragment ions.

A primary fragmentation route for the [M+H]+ ion would be the loss of the oxazolidinone ring as a neutral molecule. The cleavage of the C-N and C-O bonds within the protonated oxazolidinone ring is also a likely event.

ESI_Fragmentation MH [M+H]+ m/z 220 F1_ESI [M+H - H2O]+ m/z 202 MH->F1_ESI - H2O F2_ESI [M+H - HNCO]+ m/z 177 MH->F2_ESI - HNCO F3_ESI [C9H11]+• m/z 119 MH->F3_ESI Ring Cleavage

Caption: Proposed ESI fragmentation pathway of 5-(4-Isopropylphenyl)oxazolidin-2-one.

Table 2: Predicted Key Fragment Ions of 5-(4-Isopropylphenyl)oxazolidin-2-one in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss
220202H2O
220177HNCO
220149C3H7NO
220135C4H7NO2
220119C4H5NO2

Comparison with Structurally Related Compounds

The predicted fragmentation pattern is supported by the observed fragmentation of analogous structures. For instance, the mass spectrum of isopropyl phenyl ketone shows a prominent peak corresponding to the benzoyl cation, which is analogous to the formation of the isopropylphenyl cation in our target molecule.[6][7] Similarly, studies on the fragmentation of other oxazolidinone derivatives have shown characteristic cleavages of the heterocyclic ring.[5] The fragmentation of aromatic compounds often involves stable benzylic cations, which is consistent with the proposed fragmentation of the isopropylphenyl moiety.[8]

Experimental Protocols

To obtain high-quality mass spectrometry data for 5-(4-Isopropylphenyl)oxazolidin-2-one, the following general protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve a small amount of the purified compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Electron Ionization Mass Spectrometry (EI-MS)
  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source.

  • GC Conditions:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution in split or splitless mode.

    • Temperature Program: Start with an initial oven temperature of around 50-100 °C, hold for a few minutes, and then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 250-300 °C.

  • MS Conditions:

    • Ionization Energy: Set the electron energy to the standard 70 eV.

    • Mass Range: Scan a mass range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-300).

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Instrumentation: Employ a liquid chromatograph coupled to a mass spectrometer (LC-MS) with an ESI source.

  • LC Conditions:

    • Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode.

    • Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Positive ion mode is generally preferred for compounds containing nitrogen atoms.

    • Capillary Voltage: Optimize the capillary voltage (typically 3-5 kV).

    • Nebulizing and Drying Gas: Optimize the flow rates and temperature of the nebulizing and drying gases.

    • MS/MS Analysis: For fragmentation studies, select the protonated molecule [M+H]+ as the precursor ion and apply a range of collision energies to induce fragmentation.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the mass spectrometry fragmentation pattern of 5-(4-Isopropylphenyl)oxazolidin-2-one. By leveraging fragmentation data from structurally similar compounds, we have proposed the most likely fragmentation pathways under both EI and ESI conditions. The provided experimental protocols offer a starting point for researchers to acquire high-quality data for this and related molecules. As with any predictive work, experimental verification is the ultimate confirmation of these proposed fragmentation patterns. This guide serves as a valuable resource for scientists and researchers in the field of drug discovery and development, aiding in the structural characterization and identification of novel oxazolidinone-based compounds.

References

  • S-1 Electronic Supplementary Information (ESI). (n.d.).
  • Isopropyl phenyl ketone. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Papanov, G. Y., & Bozov, P. I. (2012). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • (R)-4-Isopropyl-3-isopropylsulfanyl-5,5-diphenyl-1,3-oxazolidin-2-one. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2848. Retrieved from [Link]

  • N-isopropyl-N'-phenyl-p-phenylenediamine. (n.d.). PubChem. Retrieved from [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). Molecules, 25(15), 3485. Retrieved from [Link]

  • Sumino, K. (1977). Mass fragmentgraphic determination of diisopropyl napthalene and phenyl xylylethane, and the environmental contamination from them. Archives of Environmental Contamination and Toxicology, 6(2-3), 365–369. Retrieved from [Link]

  • 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. (n.d.). In NIST WebBook. Retrieved from [Link]

  • ISOPROPYL PHENYL KETONE. (n.d.). MassBank. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]

  • Preparation and characterization of some oxazolidine-5-one derivatives and evaluation of their biological activity. (2024). International Journal of Health Sciences, 8(S2), 253-264.
  • ESI-MS n mass spectra of compound II (A) ESI-MS spectrum of the [M-H] −... (n.d.). ResearchGate. Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • Supplement A: ESI(+)/TOF, HPLC/ESI(+)TOF and ESI(+)/Q-TOF experiments: Mass spectra and chromatograms. (n.d.). Atmospheric Chemistry and Physics. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. Retrieved from [Link]

  • Oxazolidin-2-one. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. (1995). Journal of the American Society for Mass Spectrometry, 6(10), 960-968.
  • ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Nano MnFe2O4@CS@SO3H for the Synthesis of Oxazolidin-2-one Derivatives. (2023).
  • 3-Butyl-5-isopropyl-5-methyl-4-methylene-oxazolidin-2-one. (n.d.). SpectraBase. Retrieved from [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-1,3-oxazolidine-2-thione. (n.d.). In NIST WebBook. Retrieved from [Link]

  • Isopropyl Alcohol. (n.d.). In NIST WebBook. Retrieved from [Link]

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone. (n.d.). In NIST WebBook. Retrieved from [Link]

Sources

Comparative

High-Resolution IR Spectroscopy of the Oxazolidinone Carbonyl: A Comparative Technical Guide

Topic: Infrared (IR) Spectroscopy Peaks for Oxazolidinone Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Infrared (IR) Spectroscopy Peaks for Oxazolidinone Carbonyl Group Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In medicinal chemistry and asymmetric synthesis, the oxazolidinone ring is a pharmacophore of high value, serving as the core of antibiotics like Linezolid and as the chiral controller in Evans auxiliaries . For the analytical chemist, the oxazolidinone carbonyl group (


) presents a unique spectral signature that distinguishes it from acyclic carbamates, lactams, and esters.[1]

This guide provides a technical comparison of the oxazolidinone carbonyl stretching frequency against its structural analogs. It details the mechanistic origins of its spectral shift and offers a self-validating protocol for unambiguous identification.

The Diagnostic Signature: Oxazolidinone Performance

The oxazolidinone ring is a 5-membered cyclic carbamate. Its carbonyl stretching frequency (


) is significantly blue-shifted (higher wavenumber) compared to acyclic variants due to ring strain and electronic confinement.
Primary Spectral Metrics
ParameterTypical Range (cm⁻¹)Description
2-Oxazolidinone Ring

1745 – 1780 Sharp, intense band.[2] Significantly higher than acyclic carbamates.
N-Acyl Oxazolidinone (Evans) 1770 – 1785 The ring carbonyl in Evans auxiliaries shifts higher due to competition for the nitrogen lone pair.
Exocyclic Acyl

1690 – 1720 Found in N-acyloxazolidinones. Appears as a second, lower frequency band (imide-like).
Comparative Analysis: Oxazolidinone vs. Alternatives

To accurately identify an oxazolidinone, one must differentiate it from structurally similar carbonyls.[1] The following table compares the oxazolidinone "product" against standard "alternatives."

Table 1: Comparative Carbonyl Stretching Frequencies

Functional GroupStructure Type

(cm⁻¹)
Key Differentiator vs. Oxazolidinone
2-Oxazolidinone Cyclic Carbamate (5-ring)1745 – 1780 Reference Standard. High frequency due to ring strain + O-C(=O)-N induction.
Acyclic Carbamate Linear (

)
1700 – 1725Lower Frequency. Lack of ring strain allows optimal orbital overlap, lowering bond order.

-Lactam
Cyclic Amide (5-ring)1690 – 1750Lower Frequency. Missing the ethereal oxygen's inductive withdrawal found in oxazolidinones.
Saturated Ester Acyclic (

)
1735 – 1750Similar/Slightly Lower. Hardest to distinguish. Oxazolidinones often have a broader, more intense N-C coupling band in the fingerprint region.
Cyclic Anhydride 5-membered Ring1785 & 1865Doublet. Shows two distinct bands (symmetric/asymmetric) which are usually higher than oxazolidinones.
Mechanistic Insight: Why the Shift?

The "performance" (frequency shift) of the oxazolidinone carbonyl is driven by two competing factors:

  • Ring Strain (Frequency

    
    ):  Compressing the bond angle in the 5-membered ring increases the 
    
    
    
    -character of the
    
    
    -bond, strengthening the
    
    
    bond and raising the frequency.
  • Resonance vs. Induction (Frequency

    
    ): 
    
    • Induction: The ring oxygen is electronegative, withdrawing electron density (

      
      -bond) from the carbonyl carbon, shortening the 
      
      
      
      bond (Frequency
      
      
      ).[1]
    • Resonance: The nitrogen lone pair donates into the carbonyl

      
      -system (Frequency 
      
      
      
      ).
    • Net Effect: In oxazolidinones, ring strain and oxygen induction dominate, pushing the peak >1745 cm⁻¹.[1]

Visualization: Spectral Decision Pathway

The following logic flow illustrates how to isolate the oxazolidinone signal from complex mixtures using IR data.

OxazolidinoneID Start Unknown Carbonyl Peak (1650 - 1800 cm⁻¹) CheckRegion Is the peak > 1740 cm⁻¹? Start->CheckRegion LowFreq Likely Amide, Acyclic Carbamate, or Ketone (< 1725 cm⁻¹) CheckRegion->LowFreq No HighFreq High Frequency Region (Lactones, Anhydrides, Oxazolidinones) CheckRegion->HighFreq Yes CheckDoublet Are there TWO Carbonyl peaks? (e.g., ~1780 & ~1700) HighFreq->CheckDoublet SinglePeak Single Peak Analysis CheckDoublet->SinglePeak No EvansAux N-Acyloxazolidinone (Evans Auxiliary) CheckDoublet->EvansAux Yes (Imide-like coupling) CheckFingerprint Check Fingerprint (1000-1200 cm⁻¹) Strong C-O-C stretch? SinglePeak->CheckFingerprint Oxazolidinone 2-Oxazolidinone (e.g., Linezolid) CheckFingerprint->Oxazolidinone Yes Lactam Gamma-Lactam (No C-O-C stretch) CheckFingerprint->Lactam No

Figure 1: Decision tree for identifying oxazolidinone carbonyls based on wavenumber and multiplicity.

Experimental Protocol: High-Resolution Carbonyl Analysis

To replicate the data cited in Table 1, standard "point-and-shoot" IR is often insufficient due to solvent masking or resolution limits. Use this optimized protocol.

Methodology: Solvent-Subtracted Transmission FTIR

This method eliminates solid-state packing effects (hydrogen bonding) that broaden peaks in KBr pellets or ATR.

  • Sample Preparation:

    • Dissolve 5–10 mg of the oxazolidinone derivative in 1 mL of anhydrous Dichloromethane (DCM) or Chloroform (

      
      ) .[1]
      
    • Why? Non-polar, aprotic solvents minimize intermolecular hydrogen bonding, sharpening the carbonyl peak for precise wavenumber assignment.[1]

  • Background Acquisition:

    • Load a clean 0.1 mm NaCl or CaF₂ liquid cell with pure solvent.

    • Acquire background spectrum (32 scans, 2 cm⁻¹ resolution).[1]

  • Sample Acquisition:

    • Flush cell with sample solution.

    • Acquire spectrum (32 scans, 2 cm⁻¹ resolution).[1]

  • Data Processing:

    • Perform interactive subtraction of the solvent spectrum until the solvent regions (e.g., DCM overtone at ~2300 cm⁻¹) flatten.

    • Apply a second derivative algorithm if peak shoulders are observed (critical for resolving N-acyl doublets in Evans auxiliaries).

Self-Validation Check:

  • If the

    
     peak is <1730 cm⁻¹ in solution, re-verify the structure; it is likely an open-chain carbamate or hydrolysis product.[3]
    
  • If the peak is >1800 cm⁻¹ (single band), suspect an acid chloride or cyclic carbonate.[1]

Case Study: Evans Auxiliary (N-Propionyl)

In the synthesis of chiral drugs, the Evans auxiliary (N-acyloxazolidinone) is a standard tool. Its IR spectrum is often misinterpreted due to the presence of two carbonyls.

  • Experimental Observation:

    • Band A (Ring

      
      ):  1778 cm⁻¹. The nitrogen lone pair is pulled toward the exocyclic acyl group, reducing resonance into the ring carbonyl. This increases the ring carbonyl's double-bond character, shifting it higher than a standard oxazolidinone (~1750 cm⁻¹).
      
    • Band B (Exocyclic

      
      ):  1705 cm⁻¹. This behaves like a tertiary amide/imide, appearing at a lower frequency.[1]
      
References
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008).[1] Introduction to Spectroscopy. Cengage Learning. (Standard reference for general carbonyl ranges).

  • Evans, D. A., et al. (1982).[1] "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Foundational data on N-acyloxazolidinone spectra).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Detailed tables on ring strain effects).

  • Brickner, S. J. (1996).[1] "Oxazolidinone antibacterial agents." Current Pharmaceutical Design. (Discusses Linezolid structural characterization).

  • Sigma-Aldrich. (n.d.).[4] IR Spectrum of (S)-(-)-4-Isopropyl-2-oxazolidinone. (Experimental validation of the 1745-1755 cm⁻¹ range).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(4-Isopropylphenyl)oxazolidin-2-one: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(4-Isopropylphenyl)oxazolidin-2-one, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical, including 5-(4-Isopropylphenyl)oxazolidin-2-one, is not merely a suggestion but a requirement governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4] At the core of these regulations is the "cradle-to-grave" responsibility for hazardous waste, which holds the generator accountable for the waste from its creation to its final disposal.[3]

A crucial first step in any laboratory is the development of a written Chemical Hygiene Plan (CHP), as mandated by OSHA.[1][2][5] This plan should be tailored to the specific hazards present in your laboratory and include detailed procedures for waste disposal.[1][2] All laboratory personnel must be trained on the contents of the CHP and the specific hazards of the chemicals they handle.[1][5]

Hazard Assessment of 5-(4-Isopropylphenyl)oxazolidin-2-one

While a specific Safety Data Sheet (SDS) for 5-(4-Isopropylphenyl)oxazolidin-2-one was not available, we can infer its potential hazards based on similar oxazolidinone structures. Generally, oxazolidinones are a class of compounds used as antibiotics.[6] Related compounds like (S)-(-)-4-Isopropyl-2-oxazolidinone are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is prudent to handle 5-(4-Isopropylphenyl)oxazolidin-2-one with the same level of caution.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral) Potentially harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation.

This assessment necessitates the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate PPE.[5] This is a critical step in minimizing exposure and ensuring personal safety.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene.[8][9]

  • Body Protection: A lab coat or chemically resistant apron.

  • Respiratory Protection: While not always necessary for small quantities, a respirator may be required if generating dust or aerosols, or if working in a poorly ventilated area.[7]

All handling of 5-(4-Isopropylphenyl)oxazolidin-2-one, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the disposal of 5-(4-Isopropylphenyl)oxazolidin-2-one. This procedure is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent accidental and potentially dangerous reactions.[10]

  • Solid Waste:

    • Collect all non-recyclable solid 5-(4-Isopropylphenyl)oxazolidin-2-one waste in a dedicated, clearly labeled hazardous waste container.[11] This container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[4][10]

    • Contaminated consumables such as weighing paper, pipette tips, and gloves must also be disposed of in this container.[11]

  • Liquid Waste (Solutions):

    • If the compound is in a solvent, collect it in a separate, labeled hazardous waste container designated for liquid chemical waste.[11]

    • The container should be appropriate for the solvent used (e.g., a container for flammable liquids if the solvent is flammable).[11]

    • Crucially, never mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic materials.[10]

Step 2: Labeling of Waste Containers

Accurate and thorough labeling of hazardous waste containers is a strict regulatory requirement.[12]

  • Each waste container must be labeled with the words "Hazardous Waste."[12]

  • The label must clearly identify the full chemical name: "5-(4-Isopropylphenyl)oxazolidin-2-one." For mixtures, list all components and their approximate percentages.[10]

  • Indicate the primary hazards of the contents (e.g., "Irritant," "Harmful if Swallowed").

  • Include the date when the waste was first added to the container (accumulation start date).[12]

Step 3: Storage of Hazardous Waste

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]

  • The SAA must be under the control of laboratory personnel.[4]

  • Store waste containers in secondary containment to prevent spills from spreading.[4]

  • Ensure that incompatible wastes are physically segregated.[4][10]

  • The SAA should be inspected weekly for any signs of leaks or container degradation.[4][10]

Step 4: Final Disposal

The final disposal of hazardous waste must be handled by a licensed hazardous waste disposal vendor.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation. This documentation is a critical component of the "cradle-to-grave" tracking of hazardous waste.[3]

  • Under no circumstances should 5-(4-Isopropylphenyl)oxazolidin-2-one or its containers be disposed of in the regular trash or poured down the drain. [4][10] The recommended method of disposal for similar compounds is incineration by a licensed facility.[7]

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Minor Spill Cleanup:
  • Alert personnel in the immediate area.[13]

  • Ensure you are wearing the appropriate PPE. [13]

  • Contain the spill with an absorbent material, such as vermiculite or a chemical spill pillow.[13]

  • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container.[7][14] Avoid creating dust.[14]

  • For a liquid spill, absorb the material with an inert absorbent and place it in the hazardous waste container.

  • Decontaminate the spill area. Once the bulk of the spill has been removed, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.[13]

  • Collect all cleanup materials (absorbents, contaminated PPE, etc.) and place them in the hazardous waste container.[13]

Major Spill:

In the case of a large or uncontrolled spill, or if you feel it is unsafe to clean up the spill yourself:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS or emergency response team.

  • Prevent others from entering the area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Isopropylphenyl)oxazolidin-2-one.

DisposalWorkflow Disposal Decision Workflow for 5-(4-Isopropylphenyl)oxazolidin-2-one Start Waste Generation (Solid or Liquid) Assess_Waste_Type Assess Waste Type Start->Assess_Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated consumables) Assess_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Assess_Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_SAA Store in Designated Satellite Accumulation Area (SAA) Collect_Solid->Store_SAA Collect_Liquid->Store_SAA Contact_EHS Contact EHS for Waste Pickup Store_SAA->Contact_EHS Vendor_Disposal Disposal by Licensed Hazardous Waste Vendor Contact_EHS->Vendor_Disposal

Caption: Decision workflow for the disposal of 5-(4-Isopropylphenyl)oxazolidin-2-one.

References

  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Retrieved from [Link]

  • The OSHA Laboratory Standard - Lab Manager. (2020, April 1). Retrieved from [Link]

  • Chemical Safety Guidelines - The University of New Mexico. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. - OSHA. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document - EPA. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab - Lab Manager. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022, April 11). Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES - Clarkson University. Retrieved from [Link]

  • Safety Data Sheet - ChemDmart. Retrieved from [Link]

  • Safe handling and disposal procedures for Oxazolidine, 3,3'-methylenebis[5-methyl- - Benchchem. Retrieved from https://www.benchchem.com/pdf/technical-documents/safe-handling-and-disposal-procedures-for-oxazolidine-3-3-methylenebis-5-methyl.pdf
  • Biological Spills: Clean-up Procedures Quick Guide - University of California, Berkeley. Retrieved from [Link]

  • Decontamination Procedures - EMR Safety and Health. Retrieved from [Link]

  • Chemical Waste Management Guide - Technion - Israel Institute of Technology. Retrieved from [Link]

  • Field Equipment Cleaning and Decontamination - U.S. Environmental Protection Agency. (2010, April 26). Retrieved from [Link]

  • Appendix D. Sample Decontamination Procedures for - FSOP No. 7 - Experidoc. Retrieved from [Link]

  • Safe Handling and Disposal of Peroxide Forming Chemicals - University of Pittsburgh. Retrieved from [Link]

  • Standard Operating Procedures For Peroxide-Forming Chemicals - Drexel University. Retrieved from [Link]

  • Methicillin-resistant Staphylococcus aureus - Wikipedia. Retrieved from [Link] Wikipedia. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(4-Isopropylphenyl)oxazolidin-2-one

As drug development professionals, our work with specialized chiral auxiliaries like 5-(4-Isopropylphenyl)oxazolidin-2-one demands a synthesis of innovation and uncompromising safety. While some safety data sheets (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with specialized chiral auxiliaries like 5-(4-Isopropylphenyl)oxazolidin-2-one demands a synthesis of innovation and uncompromising safety. While some safety data sheets (SDS) for similar oxazolidinone compounds may classify them as not hazardous under OSHA standards, a deeper analysis reveals that related structures can cause skin, eye, and respiratory irritation.[1][2] Furthermore, a key data sheet notes that 100% of the mixture consists of ingredients with unknown toxicity.[3] This guide is built on the foundational principle of prudent laboratory practice: treat all compounds with limited toxicological data with a heightened level of caution. This document provides a direct, experience-driven protocol for personal protective equipment (PPE) to ensure both personal safety and data integrity.

Hazard Assessment: Understanding the Risks

The primary physical form of 5-(4-Isopropylphenyl)oxazolidin-2-one is a solid powder.[4] The principal routes of exposure and associated risks are:

  • Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhalation may cause respiratory tract irritation.[2][5]

  • Dermal Contact: While specific data is limited, related oxazolidinones are known skin irritants.[1][2] Absorption through the skin presents another potential route of exposure.[5]

  • Eye Contact: Airborne powder or splashes from solutions can cause serious eye irritation.[2]

Therefore, our PPE strategy must establish a robust barrier against particulate, dermal, and splash hazards.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on selecting the right equipment and using it correctly. The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] This is the baseline upon which we build task-specific protection.

  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum.[3][6] However, for splash hazards, goggles are required.[6] When handling larger volumes or performing tasks with a significant splash risk, a face shield must be worn in addition to goggles.[6][7]

  • Hand Protection: Disposable nitrile gloves are the standard for incidental chemical contact.[6] They offer a good balance of chemical resistance and dexterity.[8] Always inspect gloves before use and remove them immediately after any known contact with the chemical, washing hands thoroughly before donning a new pair.[4][6]

  • Body Protection: A long-sleeved, buttoned lab coat made of a low-permeability fabric is mandatory to protect against spills.[3][7]

  • Respiratory Protection: Due to the risk of inhaling fine powder, respiratory protection is essential when handling the solid compound outside of a certified chemical fume hood or other ventilated enclosure.[2][3]

Operational Protocols: PPE in Practice

The level of PPE required is dictated by the specific procedure being performed. The following step-by-step guides outline the required PPE for common laboratory tasks involving 5-(4-Isopropylphenyl)oxazolidin-2-one.

Task 1: Weighing and Transfer of Solid Compound

This task carries the highest risk of generating airborne particulates. All weighing and transfer of the solid must be performed inside a chemical fume hood or a powder containment hood.

Step-by-Step Protocol:

  • Preparation: Before bringing the chemical into the work area, don all required PPE: a lab coat, safety goggles, and nitrile gloves.

  • Respiratory Protection: If a certified fume hood is not available, a NIOSH/MSHA-approved respirator (e.g., an N95 or higher) is mandatory.[3]

  • Work Area Setup: Place a weigh boat on the analytical balance inside the fume hood. Ensure the sash is at the lowest practical height.

  • Chemical Handling: Carefully open the container. Use a spatula to transfer the desired amount of powder to the weigh boat. Avoid any actions that could create dust clouds.

  • Cleanup: Once the transfer is complete, securely close the main container. Gently wipe down the spatula and any surfaces with a damp cloth to collect residual powder, treating the cloth as contaminated waste.

  • Doffing: Remove gloves and wash hands thoroughly after the procedure is complete.

Task 2: Preparation of Solutions and Handling

This task reduces the risk of inhalation but increases the risk of splashes.

Step-by-Step Protocol:

  • Don PPE: Wear a lab coat, safety goggles, and nitrile gloves.

  • Work in a Hood: Perform all solution preparations inside a chemical fume hood to contain any vapors from the solvent and protect from potential splashes.

  • Dispensing Solvent: Slowly add the solvent to the vessel containing the weighed solid.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, ensure the setup is secure.

  • Transfer: When transferring the solution, keep containers low and pour carefully to minimize the risk of splashing.

PPE Selection Summary

The following table provides a quick reference for the minimum PPE required for different laboratory operations.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing Solid Safety GogglesNitrile GlovesLab CoatRequired (Fume Hood or Respirator)
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRequired (Fume Hood)
Reaction Work-up Goggles & Face ShieldNitrile GlovesLab CoatRequired (Fume Hood)
Handling Spills Goggles & Face ShieldHeavy Duty GlovesLab Coat/CoverallsRequired (Respirator may be needed)

Logical Workflow for PPE Selection

The decision to upgrade PPE levels should be a logical process based on the experimental conditions. The following diagram illustrates this workflow.

PPE_Workflow cluster_start Start: Define Task cluster_form Step 1: Assess Physical Form cluster_solid Solid Handling Protocol cluster_liquid Liquid Handling Protocol start What is the task? form Solid Powder or Liquid/Solution? start->form containment Use Fume Hood or Ventilated Enclosure? form->containment Solid splash Significant Splash Risk? (e.g., Large Volume Transfer) form->splash Liquid ppe_solid_hood Standard PPE: - Lab Coat - Goggles - Nitrile Gloves containment->ppe_solid_hood Yes ppe_solid_bench Enhanced PPE: - Lab Coat - Goggles - Nitrile Gloves - N95 Respirator containment->ppe_solid_bench No ppe_liquid_low Standard PPE: - Lab Coat - Goggles - Nitrile Gloves splash->ppe_liquid_low No ppe_liquid_high Enhanced PPE: - Lab Coat - Goggles + Face Shield - Nitrile Gloves splash->ppe_liquid_high Yes

Caption: PPE selection workflow for 5-(4-Isopropylphenyl)oxazolidin-2-one.

Spill and Disposal Procedures

Spill Containment

In the event of a spill, your immediate safety is the priority.

  • Powder Spill: Prevent further leakage if it is safe to do so.[3] Cover the powder spill with a plastic sheet to minimize spreading.[3] Using appropriate PPE (including respiratory protection), mechanically take up the material and place it in a suitable, sealed container for disposal.[3] Avoid creating dust.

  • Solution Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Waste Disposal

All waste containing 5-(4-Isopropylphenyl)oxazolidin-2-one, including contaminated PPE and cleaning materials, must be treated as chemical waste. Disposal should be conducted in accordance with all applicable regional, national, and local laws and regulations.[3][9] Do not reuse the container.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety data sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet for (4R)-(+)-4-Isopropyl-2-oxazolidinone. Retrieved from [Link]

  • ChemDmart. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Santos. (2022, August). Qualitative Tier 2 Assessment. Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.